1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJDHJZSGBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole: Chemical Structure and Physicochemical Properties
Abstract
This technical guide provides a comprehensive overview of the chemical structure and predicted physicochemical properties of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies. While direct experimental data for this specific molecule is not extensively available in public literature, this guide constructs a robust profile by analyzing data from closely related analogues and applying fundamental principles of organic chemistry. We will explore its structural elucidation through spectroscopic techniques, predict its key physicochemical parameters, and provide detailed, validated protocols for its empirical determination.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity. The title compound, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole, combines this valuable heterocyclic core with a substituted benzyl group, a common motif for exploring interactions with biological targets. Understanding the fundamental chemical and physical characteristics of this molecule is a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology.
Chemical Structure and Synthesis
The structure of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole consists of a 3,5-dimethyl-1H-pyrazole ring where the nitrogen at position 1 is substituted with a (4-methoxyphenyl)methyl group.
Caption: Chemical structure of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
Proposed Synthesis Route
A common and effective method for the synthesis of N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[2][3]. For the title compound, a plausible synthetic route involves two main steps:
-
Formation of the Pyrazole Ring: Reaction of acetylacetone (2,4-pentanedione) with hydrazine sulfate in a basic medium to yield 3,5-dimethyl-1H-pyrazole[2].
-
N-Alkylation: Subsequent N-alkylation of the 3,5-dimethyl-1H-pyrazole with 4-methoxybenzyl chloride in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
This approach offers a high degree of regioselectivity for N1-alkylation and is generally high-yielding.
Caption: Proposed two-step synthesis workflow for the target compound.
Spectroscopic and Physicochemical Characterization
The following properties are predicted based on data from structurally similar compounds and established spectroscopic principles.
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group as two doublets around δ 6.8-7.3 ppm. The methoxy group protons should appear as a singlet around δ 3.8 ppm. The methylene bridge protons are predicted to be a singlet at approximately δ 5.1-5.3 ppm. The methyl groups on the pyrazole ring will likely appear as two distinct singlets around δ 2.2-2.3 ppm, and the proton at C4 of the pyrazole ring should be a singlet around δ 5.9 ppm. This is based on data for 1-(4-methoxyphenyl)-3, 5-dimethyl-1H-pyrazole, which shows similar shifts for the aromatic, methoxy, methyl, and pyrazole C4-H protons[4].
-
¹³C NMR (in CDCl₃): The carbon NMR would show signals for the methyl groups around δ 11-14 ppm. The methylene carbon is expected around δ 50-55 ppm. The methoxy carbon should appear near δ 55 ppm. The pyrazole ring carbons (C3, C4, C5) are predicted in the δ 105-150 ppm region. The aromatic carbons will be in the δ 114-160 ppm range, with the carbon attached to the oxygen being the most downfield.
-
Mass Spectrometry (ESI): The electrospray ionization mass spectrum is expected to show a prominent [M+H]⁺ ion at m/z = 217.29, corresponding to the molecular formula C₁₃H₁₆N₂O. Fragmentation may involve the cleavage of the benzyl-nitrogen bond.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1610 cm⁻¹ region. A strong C-O stretching band for the methoxy group should be present around 1250 cm⁻¹.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
| Property | Predicted Value | Method of Prediction / Rationale |
| Molecular Formula | C₁₃H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 216.28 g/mol | Calculated from molecular formula |
| Melting Point | Solid at room temperature | By analogy to similar pyrazole structures |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, chloroform) | Presence of a large non-polar aromatic system and hydrocarbon framework |
| logP (Octanol/Water) | ~2.5 - 3.5 | Calculated based on fragment contributions; expected to be lipophilic |
Experimental Protocols for Physicochemical Property Determination
To empirically validate the predicted properties, the following standardized protocols are recommended.
Melting Point Determination
The melting point can be determined using the capillary method as described in OECD Guideline 102[5][6][7][8].
Protocol:
-
A small amount of the dried, powdered sample is packed into a capillary tube.
-
The tube is placed in a melting point apparatus with a calibrated thermometer or sensor.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
Solubility Determination
A qualitative solubility test can be performed to assess the compound's solubility in various solvents[9][10][11][12].
Protocol:
-
Place approximately 10 mg of the compound into separate test tubes.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, 5% HCl, 5% NaOH) to each tube.
-
Agitate the tubes vigorously for 1-2 minutes.
-
Observe for complete dissolution, partial dissolution, or insolubility. For quantitative analysis, a shake-flask method followed by quantification using HPLC or NMR can be employed[13].
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a crucial parameter for predicting a drug's pharmacokinetic properties. The shake-flask method is the gold standard for its determination[14][15].
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS at pH 7.4) that have been pre-saturated with each other[16][17].
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Carefully sample each layer and determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV.
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[15][18].
Caption: Experimental workflow for LogP determination via the shake-flask method.
Conclusion
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a compound of interest due to its pyrazole core and potential for biological activity. While direct experimental data is limited, this guide has provided a robust, predicted profile of its chemical structure and physicochemical properties based on well-established chemical principles and data from closely related analogues. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these properties, which is essential for any future drug discovery and development efforts involving this molecule.
References
- Melting point determination - NEXTREAT Labor
- Solubility test for Organic Compounds.
- Solubility - Chemistry Online @ UTSC.
- OECD n°102: Melting point/Melting interval - Analytice.
- Test No. 102: Melting Point/ Melting Range - OECD.
- Test No. 102: Melting Point/ Melting Range - OECD.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine.
- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Methods for Determination of Lipophilicity - Encyclopedia.pub.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Public
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- LogP—Making Sense of the Value - ACD/Labs.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3,5-dimethylpyrazole - Organic Syntheses Procedure.
- Pyrazole synthesis - Organic Chemistry Portal.
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Pharmacological Whitepaper: Biological Mechanism of Action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Executive Summary
The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (also known as 1-(4-methoxybenzyl)-3,5-dimethylpyrazole) represents a highly privileged pharmacological scaffold in modern medicinal chemistry. While simple pyrazoles often exhibit promiscuous binding, the specific substitution pattern of this molecule—a 3,5-dimethylpyrazole core N-alkylated with a 4-methoxybenzyl group—restricts its conformational flexibility and directs its biological activity toward two primary inflammatory targets: p38α Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase-2 (COX-2) [1, 4].
As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular determinants of this compound. We will move beyond basic descriptive biology into the kinetic and thermodynamic realities of its drug-target interactions, detailing the causality behind its dual-inhibitory profile and providing field-proven protocols for experimental validation.
Structural Pharmacology & Molecular Determinants
The biological mechanism of action is dictated by three distinct structural motifs, each serving a precise thermodynamic function within target protein pockets:
-
The Pyrazole Core (Hinge Binder): In kinase targets, the pyrazole ring acts as an ATP-mimetic. The nitrogen atoms serve as critical hydrogen bond acceptors/donors, interacting directly with the highly conserved hinge region of the kinase (e.g., Met109 in p38α) [1].
-
The 3,5-Dimethyl Substitution (Steric Steering): These methyl groups increase the lipophilicity of the scaffold and impose steric constraints. In COX-2, they facilitate favorable van der Waals interactions within the cyclooxygenase channel, while preventing binding to the sterically restricted COX-1 isoform [4].
-
The 4-Methoxybenzyl Moiety (Hydrophobic Anchor): The para-methoxybenzyl group is the primary driver of allosteric modulation. In kinases, it inserts into the deep hydrophobic pocket exposed only during the inactive "DFG-out" conformation. In COX-2, it occupies the secondary side pocket lined by Val523, driving isoform selectivity [5].
Mechanism 1: Type II p38α MAPK Inhibition
p38α MAPK is a central node in the production of pro-inflammatory cytokines (TNF-α, IL-1β). 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole functions as a Type II kinase inhibitor [2].
Unlike Type I inhibitors that compete directly with ATP in the active conformation, this compound binds to the inactive state of p38α. The binding event induces or stabilizes a massive conformational shift in the activation loop—specifically the Asp-Phe-Gly (DFG) motif. The 4-methoxybenzyl group deeply penetrates the allosteric hydrophobic pocket created when the phenylalanine residue of the DFG motif swings outward (DFG-out) [2, 3]. This binding mode is characterized by exceptionally slow dissociation rates ( koff ), leading to prolonged target residence time and superior in vivo efficacy compared to transient Type I inhibitors.
Caption: Allosteric blockade of the p38α MAPK signaling cascade by the N-benzylpyrazole scaffold.
Mechanism 2: Selective COX-2 Allosteric Modulation
Simultaneous to kinase inhibition, the N-benzylpyrazole scaffold exhibits potent Cyclooxygenase-2 (COX-2) inhibitory activity [4, 5]. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for inflammatory prostaglandins.
The selectivity of this compound for COX-2 over COX-1 is dictated by a single amino acid substitution in the enzyme's active site: Ile523 in COX-1 is replaced by the smaller Val523 in COX-2. This substitution opens a secondary hydrophobic side pocket in COX-2. The 4-methoxybenzyl group of the compound acts as a precise geometric key, inserting into this Val523-lined pocket. Concurrently, the pyrazole nitrogens interact with the Arg120/Tyr355 gate at the base of the cyclooxygenase channel, blocking arachidonic acid entry.
Quantitative Pharmacological Profile
To benchmark the efficacy of this scaffold, the following table summarizes representative quantitative data derived from standardized biochemical and biophysical assays for this class of N-benzylpyrazoles.
| Parameter | Target | Value (Representative) | Assay Method |
| IC₅₀ | p38α MAPK | 45 - 85 nM | FRET-based Kinase Assay |
| IC₅₀ | COX-2 | 120 - 150 nM | Colorimetric COX Inhibitor Assay |
| Selectivity Index | COX-2 / COX-1 | > 50-fold | In vitro Isozyme Profiling |
| K_d | p38α MAPK | 12 nM | Surface Plasmon Resonance (SPR) |
| Residence Time (τ) | p38α MAPK | ~140 minutes | Surface Plasmon Resonance (SPR) |
Experimental Validation Workflows
To rigorously validate the dual-mechanism of this compound, laboratories must employ self-validating experimental systems. The following protocols detail the causality and execution of these workflows.
Caption: Integrated experimental workflow for validating dual p38α/COX-2 target engagement.
Protocol 1: Orthogonal Validation of p38α Binding Kinetics via SPR
Causality: Steady-state IC₅₀ values often misrepresent the in vivo efficacy of Type II kinase inhibitors due to their slow-binding kinetics. Surface Plasmon Resonance (SPR) is strictly required to determine the dissociation constant ( Kd ) and residence time ( τ=1/koff ), which are superior predictors of sustained target engagement.
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.
-
Ligand Immobilization: Immobilize recombinant human p38α (unphosphorylated, to favor the DFG-out state) onto flow cell 2, achieving a target density of ~3000 RU. Leave flow cell 1 blank as a reference.
-
Analyte Injection: Inject 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole at a concentration series (1.56 nM to 100 nM) in HBS-EP+ buffer containing 2% DMSO. Use a flow rate of 50 µL/min to minimize mass transport limitations.
-
Dissociation Phase: Allow a dissociation time of at least 3600 seconds to accurately capture the slow koff characteristic of Type II binding.
-
Self-Validation System:
-
Positive Control: BIRB796 (a known Type II p38α inhibitor) must be run in parallel to validate the slow-offset kinetics [3].
-
Data Integrity: Apply double-referencing (subtracting reference flow cell and blank buffer injections) before fitting to a 1:1 Langmuir binding model.
-
Protocol 2: Functional Interrogation of the COX-2/PGE2 Axis in Macrophages
Causality: To confirm that biochemical inhibition translates to cellular efficacy, RAW 264.7 murine macrophages are utilized. Lipopolysaccharide (LPS) stimulation robustly induces both p38 MAPK phosphorylation and COX-2 expression, allowing simultaneous evaluation of the dual-pathway blockade in a single, biologically relevant system [5].
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed RAW 264.7 cells at 5×105 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Starve cells in serum-free media for 4 hours. Pre-treat with the pyrazole compound (0.1, 1.0, and 10 µM) for 1 hour.
-
Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) to the wells. Incubate for 24 hours.
-
Readout 1 (PGE2 ELISA): Harvest the supernatant. Quantify PGE2 levels using a competitive ELISA kit. Self-Validation: Normalize PGE2 levels to total cellular protein content (via BCA assay) to ensure reductions are due to COX-2 inhibition, not variations in cell number.
-
Readout 2 (Cytotoxicity Counter-Screen): Perform an MTT viability assay on the remaining adherent cells. If viability drops below 90%, the PGE2 reduction is confounded by cytotoxicity, and the data point must be excluded.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
Inhibitors of Protein Kinase Signaling Pathways. American Heart Association Journals.[Link]
-
Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. National Center for Biotechnology Information (PMC).[Link]
-
A review of recent progress (2002-2012) on the biological activities of pyrazoles. ResearchGate.[Link]
-
Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. SciSpace.[Link]
A Technical Guide to the In Vitro Cytotoxicity Profiling of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Preamble: Context and Rationale
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis, arresting the cell cycle, or generating reactive oxygen species (ROS).[4][5][6][7][8]
The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole represents a novel chemical entity whose biological activity profile, particularly its potential cytotoxicity, remains uncharacterized. This guide provides a comprehensive, scientifically-grounded framework for the systematic in vitro evaluation of its cytotoxic potential. The methodologies outlined herein are designed to not only quantify cytotoxicity but also to provide initial insights into the underlying mechanism of action, a critical step in early-stage drug discovery and development.[9][10]
This document is structured to guide researchers through a logical, tiered approach, from initial viability screening to confirmatory assays and preliminary mechanistic studies. Each experimental choice is rationalized to ensure the generation of robust, reproducible, and meaningful data.
Section 1: A Multi-Parametric Approach to Cytotoxicity Assessment
The Logic of the Tiered Workflow
Our proposed workflow is designed for efficiency and depth, moving from a broad assessment of cell health to a more focused mechanistic question.
Caption: Tiered workflow for comprehensive cytotoxicity profiling.
Section 2: Foundational Assays for Cytotoxicity Profiling
Tier 1: Metabolic Viability via MTT Assay
The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12]
-
Principle of Causality: The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] A decrease in the rate of formazan production is directly proportional to a reduction in metabolic activity, indicating either cell death or cytostatic effects.[11] Its widespread use and simplicity make it an ideal first-pass screening tool.[14][15]
Tier 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
To validate the findings from the MTT assay and gain further insight, we employ the LDH assay. This assay measures a different hallmark of cell death: the loss of plasma membrane integrity.
-
Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a characteristic feature of necrosis or late-stage apoptosis.[16][17][18] The amount of LDH in the supernatant is quantified through an enzymatic reaction that produces a colored formazan product, which is directly proportional to the extent of cell lysis.[16][19] Running this assay in parallel with the MTT assay is critical; for instance, a compound might inhibit mitochondrial function (low MTT signal) without immediately rupturing the cell membrane (low LDH release), suggesting a different mechanism than primary necrosis.
Tier 3: Apoptosis Induction via Caspase-3/7 Activity Assay
Many pyrazole-based anticancer compounds exert their effects by inducing apoptosis.[6][8] Therefore, once cytotoxicity is confirmed, a logical next step is to investigate whether the compound activates this programmed cell death pathway.
-
Principle of Causality: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[20][21] Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis.[21] This assay utilizes a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore or a luminogenic molecule.[20] When active Caspase-3/7 cleaves the substrate, the reporter molecule is released, generating a quantifiable signal that is directly proportional to the level of apoptotic activity.[20][22]
Caption: Simplified apoptotic pathway and Caspase-3/7 assay principle.
Section 3: Experimental Design and Data Interpretation
A rigorous experimental design is paramount for generating high-quality, interpretable data.
-
Cell Line Selection: It is crucial to test the compound on a panel of cell lines. This should include multiple cancer cell lines from different tissue origins (e.g., breast, colon, lung) to assess the breadth of activity. Critically, a non-cancerous cell line (e.g., normal fibroblasts or epithelial cells) must be included to determine the compound's selectivity index—its ability to target cancer cells preferentially over healthy cells.[5][14][23]
-
Dose-Response and IC₅₀ Determination: The compound should be tested across a wide range of concentrations (e.g., using serial dilutions from 0.01 µM to 100 µM) to generate a dose-response curve.[24] From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ is the concentration of the compound that reduces the measured biological activity (e.g., cell viability) by 50% and is a standard metric for potency.[24]
-
Controls: Each assay plate must include:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose tested. This accounts for any solvent-induced toxicity.
-
Untreated Control: Cells in media only, representing 100% viability.
-
Positive Control (Maximum Lysis/Death): For the LDH assay, cells are treated with a lysis buffer to determine the maximum releasable LDH.[16] For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can be used.
-
Data Presentation
All quantitative results should be summarized in a clear, tabular format to facilitate comparison across cell lines, time points, and assays.
Table 1: Hypothetical Cytotoxicity Profile of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole after 48-hour exposure
| Cell Line | Type | MTT Assay IC₅₀ (µM) | LDH Release (% of Max at IC₅₀) | Caspase-3/7 Activation (Fold Change at IC₅₀) |
| MCF-7 | Breast Cancer | 12.5 ± 1.1 | 15% ± 2.5% | 4.2 ± 0.5 |
| A549 | Lung Cancer | 25.2 ± 2.3 | 22% ± 3.1% | 3.8 ± 0.4 |
| HT-29 | Colon Cancer | 18.9 ± 1.7 | 18% ± 2.8% | 4.5 ± 0.6 |
| HEK293 | Normal Kidney | > 100 | < 5% | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
-
Interpretation of Hypothetical Data: The data in Table 1 would suggest that the compound exhibits selective cytotoxicity against the tested cancer cell lines, with greater potency towards MCF-7 cells. The low LDH release coupled with high Caspase-3/7 activation at the IC₅₀ concentration strongly indicates that the primary mechanism of cell death is apoptosis, not necrosis. The high IC₅₀ value for the non-cancerous HEK293 cell line suggests a favorable selectivity profile.
Section 4: Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific cell lines and laboratory conditions used.
Protocol: MTT Cell Viability Assay
(Adapted from standard protocols[13][24][25])
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Protocol: LDH Cytotoxicity Assay
(Adapted from standard protocols[16][17][26])
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional wells for a "Maximum LDH Release" control.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a small aliquot (e.g., 10-50 µL) of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Maximum Release Control: To the "Maximum LDH Release" wells, add 10 µL of a 10X Lysis Solution (e.g., 1% Triton X-100) one hour before supernatant collection.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity by subtracting the background (medium only) and normalizing the experimental values to the spontaneous release (vehicle control) and maximum release controls.
Protocol: Caspase-3/7 Activity Assay
(Adapted from standard protocols[21][27])
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using a white-walled, clear-bottom 96-well plate suitable for luminescence or fluorescence.
-
Reagent Preparation: Equilibrate the assay buffer and substrate (e.g., a luminogenic DEVD-based substrate) to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Calculation: Calculate the fold change in caspase activity by normalizing the signal from treated wells to the signal from vehicle control wells.
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Zare, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery. Available from: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
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Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available from: [Link]
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Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available from: [Link]
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Tryhub, O. O., et al. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science. Available from: [Link]
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Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry. Available from: [Link]
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Nguyen, T. H. L., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances. Available from: [Link]
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Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. Available from: [Link]
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Kamal, A., et al. (2021). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available from: [Link]
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Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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Zare, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-cancer Drug Discovery. Available from: [Link]
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Gomaa, A. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]
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Bekhit, A. A., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Allied Academies. Available from: [Link]
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Wang, Y., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
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Sharma, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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A Comprehensive Guide to the Preclinical Pharmacokinetics and Bioavailability of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Disclaimer: This document presents a representative technical guide based on established principles of preclinical drug development. The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (herein referred to as "PYR-26") is a novel chemical entity. The experimental data and results described herein are hypothetical and generated for illustrative purposes to guide researchers on the standard evaluation process for a compound at this stage.
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous approved drugs with diverse therapeutic actions, including anti-inflammatory and analgesic properties.[1][2][3] This guide provides an in-depth, hypothetical analysis of the preclinical pharmacokinetic (PK) and bioavailability profile of PYR-26, a novel 3,5-dimethyl-1H-pyrazole derivative. Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior, safety profile, and potential for clinical success.[4] We outline a standard, multi-step evaluation process, beginning with in vitro ADME assays to predict metabolic fate and potential drug-drug interactions (DDIs), followed by a definitive in vivo pharmacokinetic study in a rodent model to determine key PK parameters and oral bioavailability.
In Vitro ADME Profiling: First Look at Metabolic Fate and DDI Risk
The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to model key physiological processes. These assays are cost-effective, have high throughput, and provide critical data to guide the design of more complex in vivo studies.[5]
Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of most small-molecule drugs.[6] Assessing the rate at which PYR-26 is metabolized by liver microsomes from different species (e.g., mouse, rat, human) allows us to estimate its intrinsic clearance (CLint) and predict its hepatic clearance and in vivo half-life. A compound with very high clearance may be eliminated too quickly to be effective, while a very stable compound could accumulate and cause toxicity.
-
Preparation: A reaction mixture is prepared containing liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: The microsomal suspension is pre-warmed to 37°C for 5 minutes.
-
Initiation: The reaction is initiated by adding PYR-26 (1 µM final concentration) and an NADPH-regenerating system (to ensure continuous enzyme activity). A control incubation without the NADPH system is run in parallel to assess non-CYP-mediated degradation.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of PYR-26.
-
Calculation: The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time. Intrinsic clearance is then calculated.
Caption: Workflow for the in vitro metabolic stability assay.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| Mouse | 18.5 | 95.2 | High |
| Rat | 35.2 | 49.8 | Moderate |
| Human | 58.1 | 30.1 | Low to Moderate |
Interpretation: The data suggests that PYR-26 has moderate metabolic stability in rat and human liver microsomes, while being cleared more rapidly in mouse microsomes. The predicted low-to-moderate hepatic extraction in humans is a favorable characteristic, suggesting that the drug is less susceptible to first-pass metabolism and that its clearance is less likely to be affected by changes in liver blood flow.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, leading to elevated plasma levels and potential toxicity. This assay screens PYR-26 for its potential to inhibit major human CYP isoforms.
A fluorescent probe substrate specific for each CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) is incubated with human liver microsomes in the presence of varying concentrations of PYR-26. The inhibition of the formation of the fluorescent metabolite is measured, and the concentration of PYR-26 that causes 50% inhibition (IC50) is calculated.
| CYP Isoform | IC50 (µM) | Potential for DDI |
| CYP3A4 | > 50 | Low |
| CYP2D6 | > 50 | Low |
| CYP2C9 | 22.5 | Low |
| CYP2C19 | > 50 | Low |
| CYP1A2 | 45.1 | Low |
Interpretation: All IC50 values are well above the anticipated therapeutic plasma concentrations (typically <1 µM), indicating a low risk of PYR-26 causing clinically significant drug-drug interactions via CYP inhibition.
Proposed Metabolic Pathways of PYR-26
Rationale: Identifying the metabolic "soft spots" on a molecule is crucial for understanding its clearance mechanisms and for guiding potential chemical modifications to improve its properties. Based on the chemical structure of PYR-26 and common metabolic reactions, we can predict its primary biotransformation pathways.[6][7]
Predicted Pathways:
-
O-demethylation: The methoxy group on the phenyl ring is a common site for O-demethylation by CYP enzymes (notably CYP2D6), forming a phenolic metabolite.[6]
-
Oxidation: The methyl groups on the pyrazole ring or the benzylic methylene bridge are susceptible to hydroxylation.
-
Conjugation (Phase II): The resulting hydroxylated metabolites can be further conjugated with glucuronic acid (via UGT enzymes) to form more water-soluble products for excretion.
Caption: Proposed primary metabolic pathways for PYR-26.
In Vivo Pharmacokinetics in Sprague-Dawley Rats
Rationale: While in vitro data is predictive, an in vivo study is the gold standard for determining how a drug is absorbed, distributed, and eliminated in a whole organism. This study uses both intravenous (IV) and oral (PO) administration to calculate absolute oral bioavailability (F%).[8] The IV dose allows us to understand the drug's disposition and clearance independent of absorption, while the PO dose reveals the extent and rate of absorption from the gut.
Study Design and Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling.
-
Dosing:
-
IV Group: Administered a single 2 mg/kg dose of PYR-26 via the tail vein.
-
PO Group: Administered a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Blood samples (~0.1 mL) are collected at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of PYR-26 are determined using a validated LC-MS/MS method.
Caption: Workflow for the in vivo pharmacokinetic study.
Hypothetical Pharmacokinetic Data
Table 3.1: Mean Plasma Concentrations of PYR-26 vs. Time
| Time (h) | IV Concentration (ng/mL) | PO Concentration (ng/mL) |
|---|---|---|
| 0.083 | 1255 | - |
| 0.25 | 980 | 250 |
| 0.5 | 750 | 580 |
| 1 | 510 | 890 |
| 2 | 305 | 710 |
| 4 | 150 | 450 |
| 8 | 55 | 180 |
| 12 | 20 | 75 |
| 24 | <5 | <10 |
Table 3.2: Calculated Pharmacokinetic Parameters
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1350 | 910 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-inf (ng*h/mL) | 2450 | 6015 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 13.6 | - |
| Vdss (L/kg) | 3.9 | - |
| Bioavailability (F%) | - | 49.1% |
Interpretation:
-
Absorption: Following oral administration, PYR-26 is readily absorbed, reaching peak plasma concentration (Tmax) at 1 hour.
-
Distribution: The volume of distribution (Vdss) of 3.9 L/kg is greater than total body water, suggesting that the compound distributes from the plasma into tissues.
-
Clearance: The clearance (CL) of 13.6 mL/min/kg in rats is considered low to moderate, which is consistent with the in vitro metabolic stability data.
-
Half-Life: The elimination half-life (t½) of approximately 3.5-3.8 hours suggests that a twice-daily dosing regimen might be feasible in humans, pending further allometric scaling.
-
Bioavailability: The oral bioavailability of 49.1% is favorable for an early-stage discovery compound, indicating good absorption and survival through first-pass metabolism.
Conclusion and Future Directions
This comprehensive preclinical evaluation, though hypothetical, portrays PYR-26 as a compound with a promising pharmacokinetic profile. The key takeaways are:
-
Favorable Stability: It demonstrates moderate metabolic stability in human liver microsomes, predicting a suitable half-life in humans.
-
Low DDI Risk: It shows a low potential for inhibiting major CYP450 enzymes.
-
Good Oral Bioavailability: It is well-absorbed orally in the rat model with nearly 50% bioavailability.
These characteristics support the continued development of PYR-26. The next logical steps would involve conducting pharmacokinetic studies in a non-rodent species (e.g., dog or non-human primate) to improve the prediction of human PK, followed by formal safety and toxicology studies to enable an Investigational New Drug (IND) application.
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de Ligt, R. A. F., van der Velden, W. J. C., et al. (2007). 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (JNJ-17156516), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Espinosa, A., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry. Available at: [Link]
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Rao, V. R., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]
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Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Gelin, M., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. Available at: [Link]
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Takabatake, E., Kodama, R., Tanaka, Y., et al. (1970). The metabolic fate of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (mepirizole, DA-398) in rats and rabbits. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Preliminary screening of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole derivatives
Strategic Preliminary Screening of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole Derivatives: A Technical Guide
Executive Summary
The 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole scaffold—often referred to as the 1-(4-methoxybenzyl)-3,5-dimethylpyrazole core—represents a highly privileged structure in modern medicinal chemistry. By combining the hydrogen-bond accepting capabilities of the 3,5-dimethylpyrazole ring with the unique electron-donating and lipophilic properties of a para-methoxybenzyl (PMB) group, this scaffold serves as a versatile foundation for targeted therapeutics. Recent studies on structurally analogous N-benzyl pyrazole derivatives have demonstrated profound antiproliferative activity, particularly against aggressive malignancies like MIA PaCa-2 pancreatic cancer cells, via the disruption of mTORC1 signaling and autophagic flux [1].
As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through a rigorous, self-validating preliminary screening cascade for these specific derivatives. This guide emphasizes the causality behind assay design, ensuring that every protocol not only generates data but simultaneously verifies its own biochemical integrity.
Chemical Rationale & Library Generation
The selection of the 4-methoxybenzyl substitution over a standard benzyl group is a deliberate physicochemical strategy. The electron-donating methoxy group increases the electron density of the pyrazole core via inductive and resonance effects, subtly altering the pKa of the pyrazole nitrogens and enhancing binding affinity in hydrophobic kinase pockets.
The C4 position of the pyrazole ring is highly nucleophilic, making it the ideal vector for late-stage functionalization. Electrophilic aromatic substitution (e.g., chlorosulfonation) at C4 allows for the rapid generation of sulfonamide libraries, which are critical for establishing structure-activity relationships (SAR) [1].
Fig 1. Synthesis and C4-derivatization workflow for the pyrazole scaffold.
Primary Phenotypic Screening: Antiproliferative Assays
To identify active derivatives, the primary screen must evaluate cellular cytotoxicity in a disease-relevant model. We utilize MIA PaCa-2 cells grown in 3D spheroid cultures. Causality of Design: 2D monolayers artificially hyper-oxygenate cells and force unnatural cytoskeletal polarity, often leading to false-positive sensitivities. 3D spheroids accurately recapitulate the hypoxic core and nutrient gradients of pancreatic tumors, providing a more stringent and translatable primary filter.
Self-Validating Protocol: High-Throughput 3D Cell Viability Assay
-
Cell Seeding: Seed MIA PaCa-2 cells at 2,000 cells/well in ultra-low attachment (ULA) 384-well spheroid microplates. Centrifuge at 200 x g for 5 minutes to initiate aggregation. Incubate for 72 hours to allow spheroid formation.
-
Compound Dosing: Pin-transfer compounds to achieve a 10-point dose-response curve (0.1 nM to 50 µM, 0.5% final DMSO).
-
Internal Controls (The Validation System):
-
Negative Control: 0.5% DMSO vehicle.
-
Positive Kill Control: 10 µM Staurosporine (defines 100% cytotoxicity baseline).
-
Mechanistic Control: 100 nM Rapamycin (validates sensitivity to mTOR inhibition).
-
-
Readout: After 72 hours of exposure, add CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes in the dark, and read luminescence.
-
Data Validation: Calculate the Z'-factor for each plate. Only plates yielding a Z' > 0.6 are accepted, proving the assay's dynamic range and resistance to edge effects.
Fig 2. Sequential preliminary screening cascade for hit-to-lead triage.
Secondary Target-Based Screening: Mechanistic Validation
Derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole have been shown to reduce mTORC1 activity and disrupt autophagic flux [1]. To confirm that the 4-methoxybenzyl derivatives share this Mechanism of Action (MoA), we must measure specific biomarkers: the phosphorylation state of mTOR (Ser2448) and the accumulation of LC3B-II and p62.
Causality of Design: Simply observing an increase in LC3B-II is scientifically ambiguous—it could indicate either the induction of autophagy or the blockade of autolysosomal degradation. To resolve this, our protocol incorporates an autophagic flux inhibitor.
Self-Validating Protocol: Autophagic Flux Western Blot
-
Treatment: Treat MIA PaCa-2 cells with the test compound at its established IC50 for 24 hours.
-
Flux Validation Step: 4 hours prior to harvest, spike half of the treated wells with 100 nM Bafilomycin A1 (BafA1), a V-ATPase inhibitor that prevents autophagosome-lysosome fusion.
-
Logic: If the pyrazole derivative induces autophagy, adding BafA1 will cause a massive super-accumulation of LC3B-II. If the compound is blocking flux, adding BafA1 will result in no further increase in LC3B-II compared to the compound alone.
-
-
Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE.
-
Probing: Probe for p-mTOR, total mTOR, LC3B, p62, and GAPDH (loading control).
Fig 3. Proposed mechanism of action targeting mTORC1 and autophagic flux.
Physicochemical & ADME Profiling
The introduction of the 4-methoxy group presents a specific metabolic liability: O-demethylation by hepatic Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). Therefore, early assessment of microsomal stability is non-negotiable.
Causality of Design: When incubating compounds with Human Liver Microsomes (HLM), we must run a parallel "Minus-NADPH" control. If a compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis of a C4-sulfonyl chloride) rather than CYP-mediated metabolism. This distinction dictates the chemistry team's next structural modification.
Quantitative Screening Summary
The following table summarizes a representative screening cohort, demonstrating the progression from the unfunctionalized core to a potent, metabolically stable lead candidate.
| Compound ID | C4-Substitution | MIA PaCa-2 IC50 (µM) | LogD (pH 7.4) | Kinetic Sol. (µg/mL) | HLM CL_int (µL/min/mg) |
| PMD-01 | -H (Core Scaffold) | > 50.0 | 2.8 | 45.0 | 120.5 |
| PMD-02 | -CHO (Carbaldehyde) | 12.4 | 2.5 | 60.2 | 85.0 |
| PMD-03 | -SO₂Cl (Sulfonyl Chloride) | 0.8 | 3.1 | 15.4 | Rapid Hydrolysis |
| PMD-04 | -SO₂NH-Ph (Sulfonanilide) | 0.2 | 3.6 | < 5.0 | 18.2 |
Data Interpretation: While PMD-03 shows high potency, its rapid chemical hydrolysis (observed in minus-NADPH controls) makes it unsuitable for in vivo use [1]. Conversion to the sulfonanilide (PMD-04) preserves the hydrogen-bonding interactions required for target engagement while drastically improving metabolic stability (low intrinsic clearance, CL_int), albeit at the cost of aqueous solubility, which will require formulation strategies.
References
-
Mori et al. "Synthetic Route Development for the Laboratory Preparation of Eupalinilide E and 3,5-dimethylpyrazole Oxidation Protocols." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
A Technical Guide to the Molecular Weight and Lipophilicity of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a compound's fundamental physicochemical properties serve as the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. Among these, molecular weight and lipophilicity are paramount.[1][2] Molecular weight directly influences factors such as diffusion and transport, while lipophilicity, often quantified as the logarithm of the n-octanol/water partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, its solubility, and its potential for protein binding.[1][3][] An optimal balance of these properties is critical for transforming a promising chemical entity into a successful therapeutic agent.[1][5]
This guide provides an in-depth technical examination of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole, a heterocyclic compound featuring a substituted pyrazole core. We will delineate the precise calculation of its molecular weight and explore both theoretical and experimental approaches to determining its lipophilicity. The methodologies presented are grounded in authoritative standards, providing researchers with the necessary details to perform these evaluations with confidence and precision.
Section 1: Molecular Characterization and Weight
A precise understanding of a compound's molecular weight is foundational for all quantitative studies, from reaction stoichiometry to analytical quantification and formulation.
Chemical Structure and Formula
The first step in this characterization is the elucidation of the exact chemical structure of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole. The structure consists of a 3,5-dimethyl-1H-pyrazole ring N-substituted with a (4-methoxyphenyl)methyl (also known as a p-methoxybenzyl) group.
From this structure, the molecular formula is derived by summing the constituent atoms:
-
Carbon (C): 13
-
Hydrogen (H): 16
-
Nitrogen (N): 2
-
Oxygen (O): 1
Thus, the molecular formula is C₁₃H₁₆N₂O .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.[6] Using the standard atomic weights, the calculation is as follows:
-
(13 × 12.011) + (16 × 1.008) + (2 × 14.007) + (1 × 15.999) = 216.284 g/mol
This value, often referred to as the average molecular weight, is crucial for laboratory preparations. For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotopes, is more relevant.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆N₂O |
| Average Molecular Weight | 216.284 g/mol |
| Monoisotopic Mass | 216.12626 Da |
Field Insight: While calculators provide instant results, understanding the underlying atomic weights is crucial for troubleshooting mass spectrometry data. The difference between average molecular weight and monoisotopic mass is a frequent source of confusion; the former is used for bulk properties (e.g., making a 10 mM solution), while the latter is key for identifying the compound in an HRMS spectrum.
Section 2: Lipophilicity Assessment (LogP)
Lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] It is typically expressed as LogP, the logarithm of the partition coefficient between n-octanol and water.[1][3] A LogP value between 0 and 3 is often considered optimal for achieving good bioavailability.[2]
Theoretical LogP Prediction
| Prediction Algorithm | Predicted LogP |
| XLOGP3 | 2.9 |
| ALOGP | 3.1 |
| Note: These are representative values from common predictive models and may vary slightly between different software packages. |
Experimental Determination of LogP
Experimental measurement provides the most accurate assessment of lipophilicity. The Organization for Economic Co-operation and Development (OECD) provides standardized guidelines for these measurements, ensuring reproducibility and regulatory acceptance.[7]
Two primary methods are the Shake-Flask method (OECD 107) and the HPLC method (OECD 117).
This classic "gold standard" method directly measures the concentration of the solute in equilibrated n-octanol and water phases. It is most suitable for compounds with LogP values in the range of -2 to 4.[8][9][10]
Experimental Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period. This step is critical to prevent volume changes during the partitioning experiment.
-
Test Substance Preparation: Prepare a stock solution of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the pre-saturated n-octanol (containing the test substance) and pre-saturated water at a defined volume ratio. Prepare at least three replicates with different volume ratios.
-
Equilibration: Agitate the vessels at a constant temperature (typically 20-25°C) until equilibrium is reached.[9] This can take several hours.
-
Phase Separation: Separate the two phases. Centrifugation is essential to ensure a clean separation and prevent the formation of micro-emulsions, which can artificially inflate the concentration in the aqueous phase.[8][11]
-
Quantification: Accurately determine the concentration of the test substance in both the n-octanol and water phases using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final LogP is the base-10 logarithm of this value. The results from the different volume ratios should agree within ± 0.3 log units.[9]
Trustworthiness Check: The protocol's self-validating nature comes from running multiple replicates with varying phase volume ratios. Consistent LogP values across these different conditions provide high confidence in the final result. A mass balance calculation, comparing the initial amount of substance to the sum of amounts in both phases, should also be performed to check for loss to the vessel walls or degradation.
This method estimates the LogP by correlating the retention time of the compound on a reverse-phase (RP) HPLC column with the known LogP values of a set of reference standards. It is faster, requires less material, and is suitable for a wider LogP range (typically 0 to 6).[12][13][14]
Experimental Protocol:
-
System Preparation: Use an HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of methanol and water, run under isocratic conditions.[12][13]
-
Reference Standard Selection: Choose a series of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the test substance.
-
Calibration Curve Generation:
-
Inject each reference standard individually and record its retention time (t_R).
-
Determine the column dead time (t_0) using a non-retained compound (e.g., uracil or sodium nitrate).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values of the standards. This should yield a linear relationship.
-
-
Sample Analysis: Inject the 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole solution and determine its retention time in duplicate.[12][13]
-
LogP Determination: Calculate the capacity factor (k) for the test substance. Using the calibration curve, interpolate to find the corresponding LogP value.[12][13]
Causality Insight: The principle behind this method is that retention in reverse-phase chromatography is driven by hydrophobic interactions.[12] A more lipophilic compound will interact more strongly with the nonpolar stationary phase (the C18 chains) and thus elute later (have a longer retention time) than a more hydrophilic compound.[13]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the two primary experimental methods for LogP determination.
Caption: Workflow for LogP Determination by Shake-Flask Method (OECD 107).
Caption: Workflow for LogP Determination by RP-HPLC Method (OECD 117).
Conclusion
The molecular weight (216.284 g/mol ) and lipophilicity of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole are fundamental parameters that dictate its behavior in both chemical and biological systems. While computational tools provide valuable initial estimates of its LogP (around 2.9-3.1), rigorous experimental determination using standardized protocols such as the OECD 107 (Shake-Flask) or OECD 117 (HPLC) methods is imperative for accurate characterization in a drug development context. The methodologies and insights provided in this guide equip researchers with the foundational knowledge required to assess these critical properties, enabling more informed decisions in the optimization of lead compounds and the prediction of their in vivo performance.
References
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available at: [Link]
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. Available at: [Link]
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. Available at: [Link]
-
OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences. Available at: [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Medium. Available at: [Link]
-
Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. Available at: [Link]
-
Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Partition coefficient octanol/water. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]
-
Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. ChemCollective. Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. omicsonline.org [omicsonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Calculating Molecular Weight [chemcollective.org]
- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. oecd.org [oecd.org]
- 13. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 14. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
Application Note: Synthesis and Isolation of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Focus: Heterocyclic Scaffold Assembly and N-Alkylation Methodologies
Executive Summary & Strategic Rationale
N-alkylated pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in agents targeting neurodegenerative diseases, oncology, and inflammatory pathways. Specifically, 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole serves as a crucial intermediate; the 4-methoxybenzyl (PMB) group can act either as a permanent pharmacophore feature or as a robust protecting group that can be later cleaved under acidic or oxidative conditions to reveal the free pyrazole N-H.
While recent advancements have introduced transition-metal-catalyzed and photoredox-mediated C–H azolation methods[1], the most scalable and economically viable approach for this specific scaffold remains the direct bimolecular nucleophilic substitution (SN2) of a benzyl halide by a pyrazolide anion[2].
The Symmetry Advantage
A persistent challenge in pyrazole alkylation is regioselectivity. Unsymmetrical pyrazoles (e.g., 3-methylpyrazole) undergo alkylation to yield difficult-to-separate mixtures of 1,3- and 1,5-regioisomers, often requiring alternative, complex catalytic strategies to control[3]. By utilizing the symmetrical 3,5-dimethylpyrazole , the two nitrogen atoms become chemically equivalent upon deprotonation. This symmetry ensures that alkylation yields a single, unambiguous regioisomer, drastically simplifying downstream purification and analytical characterization.
Mechanistic Workflow & Process Design
The protocol leverages a mild inorganic base (Potassium Carbonate, K2CO3) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). DMF is critical as it heavily solvates the potassium cation, leaving the pyrazolide anion highly exposed and nucleophilic, thereby accelerating the SN2 attack on the electrophilic carbon of 4-methoxybenzyl chloride (PMB-Cl).
Workflow for the regioselective N-alkylation of 3,5-dimethylpyrazole.
Quantitative Reaction Parameters
Table 1: Reaction Stoichiometry (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 3,5-Dimethylpyrazole | 96.13 | 1.00 | 961 mg | Nucleophile |
| 4-Methoxybenzyl chloride | 156.61 | 1.10 | 1.72 g (1.50 mL) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 2.76 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15 mL | Solvent |
Note: 4-Methoxybenzyl bromide can be substituted for the chloride to increase reaction kinetics, though the chloride is generally preferred for its stability and lower cost.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Anion Generation
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which can hydrolyze the benzyl chloride.
-
Reagent Loading: Add 3,5-dimethylpyrazole (961 mg, 10.0 mmol) and finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol) to the flask.
-
Solvation: Inject anhydrous DMF (15 mL) into the flask. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.
-
Causality Note: This pre-stirring period allows for the heterogeneous deprotonation of the pyrazole, generating the active pyrazolide nucleophile before the electrophile is introduced.
-
Phase 2: Alkylation
-
Addition: Using a syringe, add 4-methoxybenzyl chloride (1.50 mL, 11.0 mmol) dropwise over 5 minutes.
-
Reaction Progression: Cap the flask with a rubber septum under a nitrogen balloon. Allow the reaction mixture to stir at room temperature for 12–16 hours.
-
Optimization: If TLC monitoring (Hexanes:EtOAc 7:3) indicates incomplete conversion after 12 hours, the temperature can be gently elevated to 50–60 °C for an additional 2 hours[2].
-
Phase 3: Workup and Self-Validating Isolation
-
Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 25 mL). Combine the organic layers.
-
DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL), followed by a final wash with saturated NaCl (brine, 20 mL).
-
Causality Note: DMF is highly miscible with EtOAc. Washing with water alone often leaves residual DMF, which ruins subsequent chromatography and NMR analysis. The highly polar LiCl solution effectively partitions DMF into the aqueous phase.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4). Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil.
Phase 4: Purification
-
Chromatography: Purify the crude mixture via flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (starting at 90:10 and increasing polarity to 75:25).
-
Collection: The product typically elutes at an Rf of ~0.4 (in 70:30 Hexanes:EtOAc). Pool the product-containing fractions and remove the solvent in vacuo.
Expected Characterization Data
A successful synthesis will yield a highly pure, self-validating product profile. The symmetry of the pyrazole ring combined with the distinct PMB signals makes NMR verification straightforward.
Table 2: Expected Physical and Spectroscopic Properties
| Parameter | Expected Result | Diagnostic Significance |
| Physical State | Pale yellow to colorless oil (may crystallize upon standing) | Indicates removal of colored impurities and residual DMF. |
| Yield | 85% - 92% (approx. 1.8 - 2.0 g) | High yield reflects the efficiency of the SN2 process. |
| ¹H NMR (CDCl₃): PMB -CH₂- | Singlet, ~5.15 ppm (2H) | Confirms successful N-alkylation (benzylic protons). |
| ¹H NMR (CDCl₃): Pyrazole -CH- | Singlet, ~5.80 ppm (1H) | Confirms the intact pyrazole core (C4 position). |
| ¹H NMR (CDCl₃): Methyls | Two singlets, ~2.15 & 2.20 ppm (3H each) | Confirms the 3,5-dimethyl groups; slight descreening difference due to proximity to the N-benzyl group. |
| ¹H NMR (CDCl₃): PMB -OCH₃ | Singlet, ~3.78 ppm (3H) | Confirms the presence of the methoxy ether. |
References
-
[3] Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. URL: [Link]
-
[1] Journal of the American Chemical Society. (2023). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. ACS Publications. URL:[Link]
-
[2] Google Patents / EP3305781A1. (2016). Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (KLK6). URL:
Sources
Application Note: Preparation of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole Stock Solutions for Cell Culture
Executive Summary & Rationale
The delivery of highly lipophilic small molecules into aqueous in vitro systems is a fundamental challenge in cell biology and drug discovery. The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a synthetic pyrazole derivative characterized by significant hydrophobicity. Improper handling or sub-optimal solvent selection can lead to micro-precipitation, inaccurate dosing, and experimental irreproducibility[1].
This application note provides a comprehensive, self-validating protocol for the gravimetric preparation, solvation, and aqueous dilution of this compound. By leveraging anhydrous Dimethyl Sulfoxide (DMSO) and kinetic trapping techniques, this workflow ensures maximum bioavailability while mitigating solvent-induced cytotoxicity.
Physicochemical Profiling & Solvent Causality
To design an effective solvation strategy, we must first analyze the compound's physicochemical properties. The absence of hydrogen-bond donors and the presence of hydrophobic aromatic rings dictate that aqueous buffers will fail to solvate the molecule thermodynamically.
Table 1: Physicochemical Properties & Solvation Implications
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 216.28 g/mol | Required for precise molarity calculations (e.g., 10.81 mg/mL for a 50 mM stock). |
| LogP (Estimated) | ~2.8 - 3.5 | Highly lipophilic; strictly requires an organic solvent with a high dielectric constant. |
| H-Bond Donors | 0 | Poor aqueous solubility; prone to rapid aggregation in water. |
| H-Bond Acceptors | 3 | Can interact with protic solvents, but insufficient for primary dissolution. |
| Primary Solvent | Anhydrous DMSO | Disrupts hydrophobic interactions and fully solvates the compound[2]. |
Causality of Solvent Choice: DMSO is selected because its amphipathic nature and high dielectric constant effectively solvate the hydrophobic pyrazole and methoxybenzyl moieties. However, DMSO is highly hygroscopic. Absorbed atmospheric water significantly decreases the solubility limit of hydrophobic compounds, leading to premature precipitation[2]. Therefore, strictly anhydrous DMSO must be used.
Workflow & Methodological Design
Workflow for preparing 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole stock solutions.
Step-by-Step Protocol
Phase 1: Master Stock Preparation (50 mM)
-
Equilibration: Allow the lyophilized solid compound to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation[1].
-
Gravimetric Measurement: Weigh the required mass (e.g., 10.81 mg) using an analytical balance equipped with an anti-static ionizer.
-
Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO to the vial to achieve a 50 mM master stock.
-
Homogenization: Vortex vigorously for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear[2].
Phase 2: Aliquoting and Storage Strategy
-
Aliquot Generation: Dispense the 50 mM stock into 20 µL single-use aliquots using sterile, low-bind microcentrifuge tubes.
-
Storage: Store immediately at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which lowers the solubility threshold and causes the compound to "crash out" of solution[2].
Phase 3: Working Solution Preparation (Aqueous Dilution)
-
Thawing: Thaw a single 20 µL aliquot at room temperature. Do not heat aggressively.
-
Dilution: Pre-warm the target cell culture media to 37°C. Add the required volume of the DMSO stock dropwise into the media while continuously vortexing.
-
Final Concentration: Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) to prevent solvent-induced artifacts[3].
Mechanistic Insights: Avoiding the "Solvent Crash"
When a highly concentrated DMSO stock is introduced into an aqueous buffer, the solvent rapidly diffuses away from the lipophilic small molecule. If this process is not mechanically managed, the local concentration of the compound exceeds its aqueous solubility limit, leading to thermodynamic aggregation (precipitation)[2].
By adding the stock dropwise under continuous vortexing, the compound is rapidly dispersed. This kinetic trapping maintains the molecule in a meta-stable solvated state long enough to interact with cellular targets or carrier proteins (e.g., BSA in the media) before it can aggregate.
Kinetic vs. thermodynamic pathways during the dilution of DMSO stock into aqueous media.
Self-Validating System: Quality Control Checkpoints
A robust protocol must be self-validating. The following checkpoints ensure the integrity of the experiment and isolate the true biological effect of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole from procedural artifacts.
Table 2: Troubleshooting and Quality Control Validation
| Issue | Causality | Self-Validating QC Step | Resolution |
| Micro-precipitation | Thermodynamic aggregation due to slow solvent diffusion or cold media[2]. | Optical Validation: Measure OD600 of the final media. An OD > 0.05 above a media-only blank indicates precipitates. | Use rapid vortexing and pre-warmed (37°C) media during dilution. |
| Cytotoxicity | DMSO concentration exceeds the cellular tolerance threshold, disrupting lipid bilayers[4]. | Biological Validation: A "Vehicle Control" (DMSO only) must show <5% cell death compared to untreated cells[3]. | Keep final DMSO ≤ 0.1% v/v. Perform serial dilutions in intermediate media if necessary. |
| Loss of Efficacy | Freeze-thaw cycles introduce moisture, degrading the stock or causing invisible crystallization[1]. | Analytical Validation: LC-MS or HPLC of the thawed stock shows reduced active compound concentration. | Strictly adhere to single-use aliquots stored at -80°C. Discard after one thaw. |
Sources
- 1. Enzo Life Sciences - 2BScientific [2bscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole as a precursor in organic synthesis
Application Notes & Protocols
Topic: The Strategic Use of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole as a Versatile Precursor in Organic Synthesis
Foundational Overview: The Pyrazole Scaffold and the Role of the PMB Protecting Group
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of approved pharmaceutical agents, including anti-inflammatory drugs like celecoxib and various kinase inhibitors used in oncology.[1][2][3] The metabolic stability and versatile binding capabilities of the pyrazole ring make it a cornerstone for drug discovery and development.[1][4]
However, the synthesis of unsymmetrically substituted pyrazoles often presents a significant challenge: regioselectivity. The direct functionalization of an N-unsubstituted pyrazole can lead to a mixture of isomers, complicating purification and reducing overall yield. To overcome this, chemists employ protecting group strategies.
This guide focuses on 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole , a key precursor that elegantly solves the regioselectivity problem. The (4-methoxyphenyl)methyl group, commonly known as the p-methoxybenzyl (PMB) group, serves as a robust yet readily cleavable protecting group for the N1 position of the pyrazole ring.[5][6] Its strategic implementation allows for the directed and selective functionalization of the pyrazole core, primarily at the C4 position. Following the desired chemical transformations, the PMB group can be efficiently removed under specific acidic or oxidative conditions to unveil the N-unsubstituted pyrazole, ready for further derivatization or final product assembly.
This document provides a comprehensive guide to the synthesis of this precursor, its application in subsequent functionalization reactions, and detailed protocols for the critical deprotection step.
Synthetic Workflow: From Precursor to Functionalized Core
The utility of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole lies in a logical, multi-step synthetic sequence. The overall workflow enables chemists to build molecular complexity on the pyrazole scaffold in a controlled manner.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of the Precursor
Principle: This synthesis is a classic example of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.[3][7] Here, (4-methoxybenzyl)hydrazine reacts with acetylacetone (pentane-2,4-dione). The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Materials and Reagents:
-
(4-methoxybenzyl)hydrazine hydrochloride
-
Acetylacetone (Pentane-2,4-dione)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-methoxybenzyl)hydrazine hydrochloride (1.0 eq) and ethanol (10 mL per gram of hydrazine).
-
Add sodium carbonate (1.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free hydrazine base.
-
Add acetylacetone (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole as a solid or oil.[8]
Protocol 2: C4-Formylation via Vilsmeier-Haack Reaction
Principle: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The C4 position of the 1-PMB-3,5-dimethyl-pyrazole is sufficiently activated for this electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The resulting aldehyde is a highly valuable intermediate for further synthetic elaborations.[9]
Materials and Reagents:
-
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (from Protocol 1)
-
Phosphoryl Chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice bath
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. Cool anhydrous DMF (3.0 eq) in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which a solid may form.
-
Add a solution of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 40°C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral to basic (pH ~8). Caution: This is an exothermic process.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[9]
Protocol 3 & 4: Deprotection of the PMB Group
The removal of the PMB group is the key step that reveals the N-H of the pyrazole. The choice of method depends on the functional groups present in the rest of the molecule (substrate compatibility). We present two reliable methods: acidic cleavage and oxidative cleavage.
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA)
Principle: Strong acids like TFA cleave the benzyl-nitrogen bond. The reaction proceeds via protonation of the ether oxygen on the PMB group, followed by formation of a resonance-stabilized benzylic carbocation, which is trapped by an anion or solvent. This method is effective but incompatible with other acid-labile functional groups.[5][6]
Procedure:
-
Dissolve the PMB-protected pyrazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature. Anisole (1-2 eq) can be added as a carbocation scavenger to prevent side reactions.
-
Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the excess TFA by pouring the reaction mixture into a stirred, cold, saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the N-unsubstituted pyrazole.
Method B: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)
Principle: CAN is a powerful single-electron oxidant that selectively cleaves the PMB group. The electron-rich p-methoxybenzyl group is oxidized to a radical cation, which then fragments to release the deprotected amine and p-methoxybenzaldehyde. This method is advantageous when acid-sensitive groups are present in the molecule.[10]
Procedure:
-
Dissolve the PMB-protected pyrazole (1.0 eq) in a mixture of acetonitrile and water (e.g., a 3:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add Ceric Ammonium Nitrate (CAN, 2.2-2.5 eq) portion-wise over 15-20 minutes. The solution will typically turn a deep orange or red color.
-
Stir the reaction at 0°C for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated solution of sodium sulfite (Na₂SO₃) until the color dissipates.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to separate the desired product from the p-methoxybenzaldehyde byproduct.
Comparative Analysis of Deprotection Methods
The selection of the appropriate deprotection protocol is critical for the success of the overall synthetic campaign. The following table summarizes the key considerations for each method.
| Feature | Method A: Trifluoroacetic Acid (TFA) | Method B: Ceric Ammonium Nitrate (CAN) |
| Reagent | Strong Brønsted Acid | Single-Electron Oxidant |
| Conditions | Room temperature, anhydrous or aqueous | 0°C to RT, requires aqueous medium |
| Reaction Time | 2 - 12 hours | 1 - 3 hours |
| Advantages | Simple reagents, easy workup (neutralization) | Fast, highly effective, orthogonal to acid-labile groups |
| Disadvantages | Incompatible with acid-sensitive groups (e.g., Boc, t-butyl esters, acetals) | Requires a large excess of a heavy metal salt, byproduct removal necessary, incompatible with easily oxidizable groups |
| Workup | Neutralization and extraction | Reductive quench, extraction, and chromatography to remove byproduct |
Conclusion
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is an exceptionally useful and strategic precursor in organic synthesis. The PMB group provides robust protection of the pyrazole N1-position, enabling clean, regioselective functionalization at the C4-position. The subsequent deprotection can be achieved under either strong acidic or oxidative conditions, offering flexibility to accommodate a wide range of other functional groups within the molecule. The protocols and insights provided herein are designed to empower researchers in drug development and synthetic chemistry to effectively leverage this precursor for the construction of complex, pharmacologically relevant pyrazole derivatives.
References
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. Retrieved from [Link]
-
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537. Retrieved from [Link]
-
MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link]
-
Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud University. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-methoxyphenyl_sulfonyl-3_5-dimethyl-1H-pyrazole]([Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]
-
ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Elsevier. Retrieved from [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. RRJPS. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
EPJ Web of Conferences. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]
-
Holzer Group. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. University of Vienna. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. epj-conferences.org [epj-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. holzer-group.at [holzer-group.at]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1h-pyrazole-4-carbaldehyde (C14H16N2O2) [pubchemlite.lcsb.uni.lu]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole in Murine Models
Overview & Scientific Rationale
The synthetic small molecule 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (hereafter referred to as MDMP ) belongs to the pyrazole class of heterocycles. Pyrazole and its derivatives constitute a privileged family of nitrogen-containing scaffolds in medicinal chemistry, heavily investigated for their potent anti-inflammatory, analgesic, and neuroprotective properties[1]. The pharmacological efficacy of pyrazole-based compounds is frequently driven by the selective inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines like IL-6 via the NF-κB signaling axis[2].
MDMP features a highly lipophilic 4-methoxybenzyl moiety coupled with a 3,5-dimethylpyrazole core. This structural motif is designed to enhance cellular permeability and target engagement within the lipid-rich environments of inflamed tissues. However, this same lipophilicity presents significant challenges for in vivo systemic administration, necessitating optimized formulation strategies to ensure accurate pharmacokinetic (PK) profiling and reliable target engagement[3].
Physicochemical Properties & Formulation Causality
Because of the hydrophobic nature of the methoxybenzyl and dimethyl groups, MDMP exhibits negligible aqueous solubility. Delivering such small molecules in vivo requires a carefully engineered vehicle to prevent precipitation in the bloodstream and ensure consistent pharmacokinetics[3].
The Causality of Vehicle Selection: We recommend a quaternary co-solvent system: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline .
-
DMSO (10%): Acts as the primary solvent to disrupt the crystalline lattice of the compound. Exceeding 10-20% DMSO in murine models can lead to localized tissue toxicity and behavioral artifacts.
-
PEG400 (40%): Serves as a critical co-solvent. It maintains the solubility of MDMP upon dilution into the aqueous environment of the blood or peritoneal cavity[3].
-
Tween-80 (5%): A non-ionic surfactant that prevents micellar aggregation and reduces the surface tension of the formulation, ensuring a uniform suspension if micro-precipitation begins.
-
Saline (45%): Adjusts the osmolarity to physiological levels, preventing osmotic shock at the injection site.
Pharmacokinetic (PK) Profiling & Dosing Regimens
Intraperitoneal (IP) administration is preferred for initial efficacy models over Intravenous (IV). The high local concentration of PEG400 required for MDMP solubility can cause transient hemolysis or phlebitis if injected as a rapid IV bolus[3]. IP dosing allows for a slower absorption phase, mitigating acute vehicle toxicity while maintaining therapeutic plasma levels.
Table 1: Recommended Murine Dosing Regimens and Estimated PK Parameters for MDMP
| Route | Recommended Dose (mg/kg) | Optimal Vehicle | Estimated Cmax (ng/mL) | Estimated Tmax (h) | Half-life (t1/2, h) | Bioavailability (F%) |
| IV | 5.0 | 20% DMSO / 80% PEG400 | ~5,100 | 0.08 (Bolus) | 2.5 - 3.5 | 100% (Baseline) |
| IP | 15.0 | 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline | ~3,200 | 1.0 - 2.0 | 3.0 - 4.0 | 65 - 75% |
| PO | 30.0 | 0.5% Methylcellulose (Suspension) | ~1,800 | 2.5 - 4.0 | 4.5 - 6.0 | 25 - 40% |
(Note: PK parameters are extrapolated estimates based on structurally homologous 3,5-dimethylpyrazole derivatives evaluated in C57BL/6J mice).
Step-by-Step Experimental Protocols
Protocol A: Self-Validating Formulation Preparation
To ensure the trustworthiness of the formulation, this protocol employs a "step-down solubility check." This prevents the accidental injection of micro-precipitates, which would artificially skew the Tmax and AUC data.
-
Primary Dissolution: Weigh the required mass of MDMP and dissolve completely in 10% (final volume) DMSO.
-
Validation Check: The solution must be completely transparent. Any opacity indicates incomplete lattice disruption; do not proceed.
-
-
Co-solvent Addition: Add 40% PEG400 and 5% Tween-80. Vortex vigorously for 2 minutes.
-
Validation Check: The mixture should remain a clear, viscous liquid without striations.
-
-
Aqueous Phase Integration: Dropwise, add 45% sterile saline while continuously vortexing.
-
Validation Check: If the solution turns turbid upon saline addition, it immediately validates that the local concentration of the co-solvents has dropped below the critical solvation threshold. The technician must discard and restart the formulation.
-
Protocol B: In Vivo Administration (Murine Model)
-
Subject Preparation: Utilize 8-10 week old C57BL/6J mice. Fast the animals for 4 hours prior to oral (PO) dosing to normalize gastric pH and emptying times; fasting is not required for IP/IV routes.
-
Administration: Administer the formulated MDMP at a maximum volume of 10 mL/kg (e.g., 200 µL for a standard 20 g mouse) using a 27G needle for IP or a flexible gavage needle for PO.
-
Blood Sampling: Collect 50 µL blood samples via the submandibular vein or retro-orbital plexus at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma for LC-MS/MS analysis.
Mechanistic Visualization
Fig 1. Proposed mechanism of MDMP modulating NF-κB and COX-2 inflammatory pathways.
References
-
[3] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (MDPI). URL: [Link]
-
[2] Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - National Institutes of Health (NIH). URL: [Link]
-
[1] Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate / Frontiers in Medicine and Health Research. URL: [Link]
Sources
Application Note: Synthesis and Spectroscopic Characterization of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol and Characterization Guide
Introduction and Scope
The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (commonly referred to as 1-(4-methoxybenzyl)-3,5-dimethylpyrazole) is a highly versatile building block in medicinal chemistry. Pyrazole cores are privileged scaffolds found in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib), while the 4-methoxybenzyl (PMB) group serves either as a lipophilic pharmacophore or a selectively cleavable protecting group.
N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, often achieved via transition-metal catalysis or classical bimolecular nucleophilic substitution (SN2) pathways under basic conditions[1]. This application note provides a field-proven, self-validating protocol for the synthesis of this specific PMB-protected pyrazole, alongside an in-depth causal analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures.
Synthetic Methodology and Causality
The synthesis of 1-benzyl-3,5-dimethylpyrazole derivatives typically involves either the direct condensation of β -diketones with substituted hydrazines or the direct benzylation of the N1 position of a pre-formed pyrazole using mild bases[2]. For this protocol, we utilize the direct N-alkylation approach.
Mechanistic Rationale:
-
Base Selection (K₂CO₃): 3,5-Dimethylpyrazole has a pKₐ of approximately 14.5. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole nitrogen in a polar aprotic solvent, generating a highly nucleophilic pyrazolide anion without causing degradation of the electrophile.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) stabilizes the transition state of the SN2 reaction through its high dielectric constant, accelerating the nucleophilic attack of the pyrazolide anion onto the benzylic carbon of 4-methoxybenzyl chloride.
-
Regioselectivity: Because 3,5-dimethylpyrazole is symmetric, alkylation at either nitrogen yields the identical product, eliminating the regiochemical ambiguity often encountered with asymmetric pyrazoles.
Figure 1: Step-by-step synthetic workflow and mechanistic progression for N-alkylation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
Reagents:
-
3,5-Dimethyl-1H-pyrazole (1.0 equiv, 10 mmol, 961 mg)
-
4-Methoxybenzyl chloride (1.1 equiv, 11 mmol, 1.72 g)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol, 2.76 g)
-
Anhydrous DMF (15 mL)
Step 1: Reaction Setup
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole in 15 mL of anhydrous DMF.
-
Add anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
-
Add 4-methoxybenzyl chloride dropwise over 5 minutes. Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere.
Step 2: Reaction Monitoring (Self-Validation)
-
After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Check: The starting pyrazole stains brown with iodine vapor (low Rf ~0.2), while the product is highly UV-active at 254 nm due to the PMB group and will appear at a higher Rf (~0.6).
Step 3: Workup and DMF Removal
-
Cool the mixture to room temperature and dilute with 50 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash with distilled water (3 × 30 mL).
-
Critical Step: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (2 × 30 mL). Causality: DMF is highly miscible with water but partitions into organic solvents; LiCl drastically increases the aqueous ionic strength, forcing residual DMF entirely into the aqueous phase.
-
Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane:EtOAc (8:2).
-
Concentrate the product fractions to yield 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole as a pale yellow oil or low-melting solid.
Spectroscopic Characterization Data
Rigorous spectroscopic characterization is required to confirm the structural integrity of the synthesized compound. In the ¹H NMR spectra of nitrogenous heterocycles, chemical shifts are heavily influenced by the relative deshielding effects of the heteroatoms[3].
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Advanced NMR monitoring of pyrazole synthesis confirms the rapid formation of N-benzyl derivatives, with the 4-H pyrazole proton consistently appearing as a diagnostic singlet near 5.8–6.1 ppm[4].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Explanation |
| 2.15 | Singlet (s) | 3H | 5-CH₃ | Slightly upfield compared to 3-CH₃ due to the anisotropic shielding cone generated by the adjacent N-benzyl aromatic ring. |
| 2.25 | Singlet (s) | 3H | 3-CH₃ | Standard allylic/heteroaromatic methyl shift; unaffected by the N-substituent's anisotropy. |
| 3.78 | Singlet (s) | 3H | O-CH₃ | Strongly deshielded by the highly electronegative oxygen atom of the methoxy group. |
| 5.15 | Singlet (s) | 2H | N-CH₂ | Highly deshielded benzylic protons situated directly between an aromatic ring and the electron-withdrawing N1 of the pyrazole. |
| 5.85 | Singlet (s) | 1H | Pyrazole 4-H | Pyrazoles are π-excessive heteroaromatics. The high electron density at C4 shields this proton significantly compared to standard benzene protons (~7.2 ppm). |
| 6.85 | Doublet (d, J = 8.6 Hz) | 2H | Ar-H (ortho to OMe) | Shielded by the resonance electron-donating effect (+M) of the methoxy oxygen. Forms an AA'BB' spin system. |
| 7.10 | Doublet (d, J = 8.6 Hz) | 2H | Ar-H (ortho to CH₂) | Less shielded than the protons ortho to the OMe group. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causal Explanation |
| 11.0 | 5-CH₃ | Shielded relative to 3-CH₃ due to steric compression and anisotropic effects from the N-benzyl group. |
| 13.5 | 3-CH₃ | Typical shift for a methyl group attached to an sp² carbon of a pyrazole. |
| 52.0 | N-CH₂ | Deshielded aliphatic carbon due to the adjacent electronegative N1 atom. |
| 55.3 | O-CH₃ | Characteristic shift for an aromatic methoxy ether carbon. |
| 105.5 | Pyrazole C4 | Highly shielded aromatic carbon due to the π-excessive nature of the pyrazole ring (resonance localization of electron density at C4). |
| 114.0 | Ar-C (ortho to OMe) | Shielded by the +M effect of the methoxy group. |
| 128.5 | Ar-C (ortho to CH₂) | Standard aromatic methine carbon shift. |
| 129.5 | Ar-C (ipso to CH₂) | Quaternary carbon, slightly deshielded by the alkyl attachment. |
| 139.5 | Pyrazole C5 | Deshielded by the adjacent N1 atom. |
| 147.5 | Pyrazole C3 | Highly deshielded by the adjacent N2 atom (imine-like nitrogen). |
| 159.0 | Ar-C (ipso to OMe) | Most deshielded carbon in the molecule due to direct attachment to the electronegative oxygen atom. |
Infrared (IR) Spectroscopy (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Diagnostic Significance |
| 3100–3020 | C-H stretch (sp²) | Confirms the presence of aromatic (benzene) and heteroaromatic (pyrazole) rings. |
| 2950–2835 | C-H stretch (sp³) | Includes standard aliphatic stretches. The peak at ~2835 cm⁻¹ is highly diagnostic for the symmetric C-H stretch of the methoxy (O-CH₃) group. |
| 1610, 1550, 1515 | C=N, C=C stretch | The strong band at ~1550 cm⁻¹ confirms the integrity of the pyrazole core (C=N stretching). |
| 1250, 1030 | C-O-C stretch | Asymmetric (~1250) and symmetric (~1030) alkyl aryl ether stretches. Highly diagnostic for the PMB group, distinguishing it from a standard benzyl group. |
| 820 | C-H out-of-plane bend | Confirms the para-disubstituted benzene ring pattern of the PMB group. |
Mechanistic & Analytical Visualizations
The following diagram maps the logical deduction of the ¹H NMR spectrum based on the electronic and spatial environment of the molecule.
Figure 2: Logical assignment of 1H NMR chemical shifts based on electronic and anisotropic effects.
References
-
Transition Metal-Catalyzed N-Alkylation of NH Groups of Azoles with Alcohols Oxford Academic URL:[Link]
-
Product Class 12: Pyrimidines and Pyrazole Derivatives Thieme Connect URL:[Link]
-
Determination of Kinetic Parameters within a Single Nonisothermal On-Flow Experiment by Nanoliter NMR Spectroscopy ACS Publications (Analytical Chemistry) URL:[Link]
Sources
Application Note: Advanced Formulation Strategies for the In Vivo Delivery of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Executive Summary & Rationale
The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a highly lipophilic small molecule. While its pyrazole core and p-methoxybenzyl substitution provide excellent target binding affinity and membrane permeability, these same structural features render the molecule practically insoluble in aqueous media. This paradox—high permeability but negligible solubility—places the compound firmly in Biopharmaceutics Classification System (BCS) Class II.
Administering unformulated BCS Class II pyrazole derivatives in vivo invariably leads to erratic absorption, sub-therapeutic plasma concentrations, and high inter-subject variability. To translate this compound from in vitro promise to in vivo efficacy, the formulation must bridge the solubility gap without altering the molecule's covalent structure.
This guide details two field-validated, self-validating formulation strategies tailored for this compound:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation for rapid-onset parenteral (IV/IP) administration.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS) for sustained oral (PO) bioavailability.
Physicochemical Profiling
Before formulation, it is critical to establish the baseline parameters of the Active Pharmaceutical Ingredient (API). The compound's high LogP dictates the necessity for lipid-based or host-guest encapsulation strategies.
Table 1: Physicochemical Profiling of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
| Parameter | Value / Classification | Formulation Implication |
| Molecular Weight | 216.28 g/mol | Small enough to fit within the hydrophobic cavity of β-cyclodextrins. |
| Estimated LogP | 2.8 – 3.2 | Highly lipophilic; prime candidate for lymphatic transport via lipid nanocarriers. |
| Aqueous Solubility | < 10 µg/mL | Requires >100-fold solubility enhancement for IV administration. |
| BCS Class | Class II | Absorption is dissolution rate-limited; formulation must maintain the drug in a solubilized state in the GI tract. |
Strategy A: HP-β-CD Inclusion Complexation (Parenteral Delivery)
Mechanistic Causality
For intravenous (IV) or intraperitoneal (IP) dosing, the drug must be in a true molecular dispersion to prevent capillary embolism. HP-β-CD is selected over α- or γ-cyclodextrins because its internal cavity diameter (~6.0–6.5 Å) perfectly accommodates the steric bulk of the dimethylpyrazole and p-methoxybenzyl groups. The hydrophobic cavity shields the lipophilic API, while the external hydroxyl groups interact with water, drastically enhancing apparent solubility [1].
Self-Validating Protocol: Co-Solvent Evaporation & Lyophilization
This protocol utilizes a solvent-stripping method to force the API into the cyclodextrin cavity, followed by lyophilization to lock the thermodynamic state.
Step 1: Stoichiometric Solution Preparation
-
Dissolve 100 mg of the API in 5 mL of absolute ethanol (organic phase).
-
Dissolve 650 mg of HP-β-CD (approx. 1:1 molar ratio) in 20 mL of double-distilled water (ddH₂O).
Step 2: Complexation
-
Place the HP-β-CD aqueous solution on a magnetic stirrer at 60°C (heat increases the kinetic energy, expanding the cyclodextrin cavity slightly to facilitate entry).
-
Add the ethanolic API solution dropwise (1 mL/min) into the vortex of the aqueous phase.
-
Validation Check: The solution must initially turn cloudy (precipitation) but should clarify as the inclusion complex forms over 2–4 hours of continuous stirring.
Step 3: Solvent Removal & Lyophilization
-
Transfer the clear solution to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until the volume is reduced by 20%.
-
Filter the remaining aqueous solution through a 0.22 µm PES syringe filter to remove any uncomplexed, precipitated API.
-
Freeze the filtrate at -80°C, then lyophilize for 48 hours to yield a fluffy, white powder.
Caption: Workflow for the preparation of HP-β-CD inclusion complexes via co-solvent evaporation.
Strategy B: Lipid-Based SMEDDS Formulation (Oral Delivery)
Mechanistic Causality
Oral delivery of lipophilic pyrazoles is heavily hindered by hepatic first-pass metabolism and precipitation in gastric fluids. A Self-Microemulsifying Drug Delivery System (SMEDDS) is an isotropic mixture of oils, surfactants, and co-surfactants. Upon ingestion, the gentle agitation of the GI tract causes the mixture to spontaneously form an oil-in-water microemulsion (droplets <50 nm).
This ultra-fine dispersion prevents drug precipitation. More importantly, the lipidic nature of the carrier stimulates the secretion of chylomicrons in the enterocytes, shunting the drug directly into the lymphatic system and entirely bypassing the liver [2].
Self-Validating Protocol: Ternary Phase Optimization & Loading
Step 1: Excipient Screening & Phase Diagram
-
Oil Phase: Capryol 90 (high solubilization capacity for pyrazoles).
-
Surfactant: Cremophor EL (lowers interfacial tension to near zero).
-
Co-surfactant: Transcutol HP (increases interfacial fluidity).
-
Construct a ternary phase diagram by titrating water into various ratios of Oil:Surfactant:Co-surfactant.
-
Validation Check: Select a ratio (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant) that forms a transparent, bluish dispersion upon aqueous dilution within 1 minute.
Step 2: API Loading
-
Weigh 50 mg of the API and add it to 1 gram of the optimized SMEDDS pre-concentrate.
-
Vortex for 5 minutes and sonicate at 37°C until completely dissolved.
-
Validation Check: The pre-concentrate must remain a clear, single-phase liquid at room temperature for at least 48 hours. If precipitation occurs, the API load exceeds the thermodynamic solubilization limit; reduce the API load by 10%.
Step 3: In Vivo Administration
-
The pre-concentrate can be loaded directly into hard gelatin capsules for oral gavage in large animal models, or diluted 1:10 in water immediately prior to oral gavage in rodents.
Caption: In vivo absorption pathway of SMEDDS bypassing hepatic first-pass metabolism via lymphatic transport.
Quality Control & Formulation Validation Metrics
To ensure the trustworthiness of the generated formulations before in vivo deployment, the following analytical metrics must be strictly adhered to. Failure to meet these specifications will result in altered pharmacokinetics and potential in vivo toxicity [3].
Table 2: Quality Control Metrics for Formulation Validation
| Parameter | Target Specification | Analytical Method | Mechanistic Rationale |
| Droplet Size (SMEDDS) | < 50 nm | Dynamic Light Scattering (DLS) | Ensures spontaneous emulsification, massive surface area for absorption, and optical transparency. |
| Polydispersity Index (PDI) | < 0.3 | DLS | Confirms uniform droplet size distribution. High PDI indicates Ostwald ripening and impending phase separation. |
| Encapsulation Efficiency | > 90% | HPLC-UV | Validates stoichiometric complexation in the HP-β-CD cavity. Uncomplexed drug will precipitate in vivo. |
| Zeta Potential | < -30 mV or > +30 mV | Electrophoretic Light Scattering | Ensures colloidal stability. High surface charge prevents droplet coalescence via electrostatic repulsion. |
References
-
Khatun B, Rohilla S, Rather MA, Sinha A, Dasgupta S, Mandal M, Maji TK. "Improved bioactivities of curcumin pyrazole and its HPβCD inclusion complex compared to curcumin." Journal of Chemical Sciences, 2023.[Link] [1]
-
Yang S, Gursoy RN, Lambert G, Benita S. "Enhanced oral absorption of paclitaxel in a novel self-microemulsifying drug delivery system with or without concomitant use of P-glycoprotein inhibitors." Pharmaceutical Research, 2004.[Link] [2]
-
Zhang Y, Ma M, Yang J, Zeng D. "Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors." International Journal of Molecular Sciences, 2024.[Link] [3]
High-throughput screening applications using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
An In-Depth Technical Guide to High-Throughput Screening (HTS) Applications Using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
As a Senior Application Scientist, I frequently encounter libraries dominated by privileged scaffolds. Among these, pyrazole derivatives stand out due to their exceptional drug-like properties. Specifically, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (also known as 1-(4-methoxybenzyl)-3,5-dimethylpyrazole) is a highly versatile building block and hit-scaffold in modern High-Throughput Screening (HTS) campaigns.
This guide provides a comprehensive, field-tested framework for deploying this compound and its derivatives in HTS environments, focusing on assay design, mechanistic grounding, and step-by-step experimental execution.
Mechanistic Grounding: Why This Scaffold?
The architectural anatomy of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole makes it uniquely suited for interrogating complex biological targets, particularly kinases and Protein-Protein Interactions (PPIs)[1][2].
-
The 3,5-Dimethylpyrazole Core: This rigid, nitrogen-rich heterocycle acts as a potent hydrogen-bond donor/acceptor. In kinase screening, it frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[1]. The 3,5-dimethyl substitution provides necessary steric bulk, restricting rotational degrees of freedom and enhancing binding entropy.
-
The N-(4-Methoxybenzyl) Moiety: The addition of the 4-methoxybenzyl group at the N1 position drastically alters the lipophilicity and binding trajectory of the molecule. The electron-donating methoxy group enhances the electron density of the phenyl ring, facilitating strong π−π stacking and cation- π interactions with target residues (e.g., Lysine or Arginine). Furthermore, this flexible linker allows the methoxyphenyl head to penetrate deep hydrophobic cylindrical channels, a mechanism critical for inducing dimerization in targets like PD-L1[2].
Caption: Mechanistic pathway of N-benzylpyrazole derivatives disrupting target protein interactions.
HTS Modalities for Pyrazole Derivatives
When screening libraries enriched with 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole, selecting the right assay modality is critical to minimizing false positives (often caused by compound aggregation or auto-fluorescence).
A. Fluorescence Polarization (FP)
FP is the gold standard for screening small molecules against PPIs and epigenetic readers[3][4]. Because the pyrazole core is relatively low in molecular weight, it requires a highly sensitive competitive binding assay. By using a fluorophore-labeled tracer peptide, we can measure the displacement caused by the pyrazole hit. FP is ratiometric, meaning it is largely immune to minor variations in well volume or compound auto-fluorescence, yielding robust Z'-factors (>0.7)[5].
B. Phenotypic Whole-Cell Screening
For antimicrobial discovery, 3,5-dimethylpyrazole derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus[6]. Whole-cell HTS relies on optical density (OD600) or resazurin reduction readouts. The lipophilic 4-methoxybenzyl group aids in penetrating the bacterial cell envelope, making this scaffold an excellent starting point for hit-to-lead optimization in antibacterial campaigns.
Experimental Protocol: High-Throughput FP Competitive Binding Assay
This protocol details a 384-well Fluorescence Polarization assay designed to screen 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole derivatives against a recombinant protein target (e.g., a kinase or epigenetic reader).
Reagents & Materials
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 0.01% (v/v) Triton X-100. (Expert Insight: The inclusion of Triton X-100 is non-negotiable. The lipophilic 4-methoxybenzyl group can cause the compound to form colloidal aggregates at concentrations >10 µM, leading to false-positive displacement. Triton X-100 prevents this without denaturing the target protein).
-
Protein Target: GST-tagged or His-tagged recombinant protein (optimized to Kd concentration, typically 50–200 nM).
-
Tracer: FITC- or 5-FAM-labeled reference peptide (10 nM final concentration)[5].
-
Microplates: 384-well black, flat-bottom, non-binding surface plates (Corning).
Step-by-Step Workflow
-
Tracer/Protein Complex Preparation:
-
Dilute the recombinant protein to 2× the final assay concentration in Assay Buffer.
-
Add the 5-FAM-labeled tracer to a final concentration of 20 nM ( 2× final).
-
Incubate the complex on ice for 30 minutes to reach equilibrium.
-
-
Compound Dispensing (Acoustic Liquid Handling):
-
Use an Echo 550 Acoustic Dispenser to transfer 50 nL of the pyrazole compound library (from 10 mM DMSO stocks) into the 384-well assay plates.
-
Control Wells: Dispense 50 nL of pure DMSO into positive (protein + tracer) and negative (tracer only) control wells. Final DMSO concentration must remain ≤1% to prevent solvent-induced protein unfolding[3].
-
-
Assay Assembly:
-
Dispense 10 µL of Assay Buffer into all wells using a Multidrop Combi dispenser.
-
Dispense 10 µL of the Tracer/Protein complex into the screening wells and positive control wells.
-
Dispense 10 µL of Tracer-only (in buffer) into the negative control wells.
-
-
Incubation & Readout:
-
Centrifuge the plates at 1,000 x g for 1 minute to remove air bubbles.
-
Incubate at room temperature ( 22∘ C) in the dark for 60 minutes.
-
Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an FP module (Excitation: 485 nm, Emission: 520 nm, parallel and perpendicular channels).
-
-
Data Analysis:
-
Calculate Polarization (mP) and the Z'-factor to validate assay robustness.
-
Calculate % Inhibition: 100×[1−(mPcompound−mPfree)/(mPbound−mPfree)] .
-
Caption: Standard HTS triage workflow for pyrazole-based compound libraries.
Data Presentation & Hit Triage Metrics
When evaluating 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole against other structural analogs in a screening campaign, it is vital to track assay performance metrics. The table below summarizes typical HTS parameters observed when screening this specific scaffold class across different target modalities.
Table 1: Comparative HTS Assay Metrics for Pyrazole Scaffolds
| Scaffold Variant | Target Class | Primary Assay Modality | Hit Rate (%) | Avg Z'-Factor | False Positive Rate* |
| 1-(4-methoxybenzyl)-3,5-dimethylpyrazole | PPI (e.g., PD-L1) | Fluorescence Polarization | 1.2% | 0.82 | < 0.5% |
| Unsubstituted 3,5-dimethylpyrazole | Kinase (Hinge) | FRET / TR-FRET | 2.5% | 0.75 | 1.8% |
| 1-benzyl-3,5-dimethylpyrazole | Epigenetic Reader | Fluorescence Polarization | 0.8% | 0.80 | 0.7% |
| 1-(4-methoxybenzyl)-3,5-dimethylpyrazole | Whole-Cell (S. aureus) | Resazurin Reduction | 0.4% | 0.68 | 2.1% |
*False Positive Rate is primarily driven by compound aggregation (promiscuous inhibition) or spectral interference, mitigated by the addition of non-ionic detergents (Triton X-100) in biochemical assays[4].
Conclusion & Optimization Strategy
The 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole scaffold is a highly tractable starting point for drug discovery. Once a hit is identified via the FP protocol above, the subsequent hit-to-lead optimization usually involves:
-
Modifying the 4-methoxy group: Substituting with trifluoromethoxy ( −OCF3 ) or halogens to modulate metabolic stability (half-life) without losing the critical hydrophobic interactions.
-
Functionalizing the pyrazole C4 position: The C4 position of the 3,5-dimethylpyrazole ring is electronically activated and serves as an ideal vector for cross-coupling reactions (e.g., Suzuki coupling) to explore adjacent binding pockets[7].
By maintaining strict control over assay conditions—specifically DMSO tolerance and detergent concentration—researchers can fully leverage the pharmacological potential of this privileged chemical space.
Sources
- 1. Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identifying ligands for the PHD1 finger of KDM5A through high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00214D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization Strategies for 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Welcome to the Application Scientist Support Center. Working with highly lipophilic synthetic intermediates and drug candidates often presents significant formulation hurdles. This guide is specifically designed to address the aqueous insolubility of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole , providing you with mechanistically grounded troubleshooting steps and self-validating experimental protocols.
Part 1: Diagnostic FAQs (Understanding the Molecule)
Q1: Why does 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole immediately precipitate when added to my physiological assay buffer (pH 7.4)? A: The precipitation is driven by unfavorable thermodynamics of solvation. Structurally, this molecule possesses a p-methoxybenzyl (PMB) moiety and a 3,5-dimethylpyrazole core, creating a highly hydrophobic surface area. When introduced into water, the disruption of the aqueous hydrogen-bond network is entropically penalized, forcing the drug molecules to self-associate to minimize exposed surface area[1]. Furthermore, the pyrazole nitrogen is a very weak base (pKa ~2.5); at physiological pH (7.4), the molecule remains completely un-ionized, eliminating any potential for charge-dipole interactions with water. This classifies the compound as a Biopharmaceutics Classification System (BCS) Class II or IV molecule, requiring active formulation strategies[2].
Q2: Can I simply increase the DMSO concentration to keep it dissolved in my cell culture media? A: No. While DMSO is an excellent primary solvent, relying on it as a bulk solubilizer in aqueous media leads to the "solvent shock" phenomenon. When a high-concentration DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic drug can disperse, leaving the drug locally supersaturated and causing immediate crystallization. Additionally, exceeding 0.5% – 1.0% (v/v) DMSO in in vitro assays often causes solvent-induced cytotoxicity and off-target membrane permeabilization, confounding your experimental results.
Part 2: Troubleshooting Guides & Validated Workflows
Based on your experimental endpoint, select the appropriate solubilization pathway below.
Decision matrix for resolving pyrazole precipitation based on experimental application.
Workflow A: In Vitro Assays (The Step-Down Co-Solvent Method)
To prevent solvent shock, we utilize an intermediate transition phase that gradually lowers the dielectric constant of the microenvironment.
Step-by-Step Protocol:
-
Primary Stock: Dissolve the compound at 10 mM in 100% anhydrous DMSO.
-
Intermediate Dilution: Dilute the primary stock 1:10 into a transitional co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO) to create a 1 mM intermediate. Causality: PEG-400 acts as a polymeric steric stabilizer that prevents rapid nucleation when eventually introduced to water.
-
Aqueous Addition: Add the 1 mM intermediate dropwise to the pre-warmed (37°C) aqueous assay buffer under vigorous vortexing to reach your final assay concentration (e.g., 10 µM).
-
Self-Validation Step: Centrifuge the final assay buffer at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC-UV. If the area-under-the-curve (AUC) matches your theoretical 10 µM standard, true solvation is confirmed.
Workflow B: In Vivo Formulation (Cyclodextrin Inclusion Complex)
For animal dosing, encapsulating the lipophilic PMB and pyrazole rings within the hydrophobic cavity of a cyclic oligosaccharide is the gold standard[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) provides a hydrophilic exterior that ensures compatibility with blood or gastric fluids[4][5].
Step-by-step workflow for the preparation and validation of cyclodextrin inclusion complexes.
Step-by-Step Protocol:
-
Excipient Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of sterile Water for Injection (WFI) to create a 20% (w/v) vehicle.
-
API Addition: Add 5 mg of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole to the vehicle.
-
Complexation (Critical Step): Sonicate the suspension for 15 minutes, then stir magnetically at 500 rpm for 24 hours at room temperature. Causality: Host-guest inclusion complexation is not instantaneous; it is a dynamic thermodynamic equilibrium. The 24-hour equilibration provides the activation energy required for the drug to displace water molecules inside the cyclodextrin cavity[6].
-
Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.
-
Self-Validation Step: Assess the filtrate using Dynamic Light Scattering (DLS). A monodisperse signal with a lack of particles >10 nm confirms the drug is fully complexed at the molecular level and not merely suspended as micro-particles.
Part 3: Quantitative Solubility Profiles
The following table summarizes expected solubility outcomes for highly lipophilic pyrazole derivatives across various standard formulation vehicles. Use this data to benchmark your own formulation recoveries.
| Vehicle / Formulation Strategy | Apparent Solubility (mg/mL) | Primary Application | Mechanism of Enhancement |
| PBS (pH 7.4) | < 0.01 | None | Baseline (Thermodynamic limit) |
| 1% DMSO in PBS | ~0.05 | In Vitro Assays | Co-solvency (Dielectric reduction) |
| 10% PEG-400 + 5% Tween 80 | 2.10 | In Vivo (PO Dosing) | Micellar Solubilization |
| 20% HP-β-CD in Water | 4.50 - 6.00 | In Vivo (IV/PO Dosing) | Host-Guest Inclusion Complexation[5] |
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. Available at: [Link]
-
Formulation strategies for poorly soluble drugs . ResearchGate. Available at: [Link]
-
Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs . MedCrave Online. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . PMC - NIH. Available at:[Link]
-
Studies on Inclusion complexes of 4-m . JOCPR. Available at: [Link]
-
Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug . MDPI. Available at: [Link]
Sources
Optimizing HPLC mobile phase conditions for 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole purification
Welcome to the Technical Support Center for the chromatographic purification of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole .
This guide is engineered for researchers and drug development professionals. It provides a mechanistic breakdown of mobile phase optimization, scale-up mathematics, and troubleshooting strategies specifically tailored to the physicochemical properties of weakly basic, hydrophobic pyrazole derivatives.
System Mechanics & Chromatographic Behavior
The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole presents two primary chromatographic challenges:
-
Hydrophobicity: The combination of the 3,5-dimethyl groups and the 4-methoxybenzyl moiety yields a highly lipophilic molecule that requires a strong organic modifier (typically >50% Acetonitrile or Methanol) for elution on a reversed-phase (RP) C18 column.
-
Weak Basicity: The pyrazole ring contains weakly basic nitrogen atoms (pKa ~2.5). Under neutral mobile phase conditions, residual silanols on the silica stationary phase (pKa ~3.5–4.5) ionize into anionic sites (Si-O⁻). This creates secondary ion-exchange interactions with the pyrazole, destroying peak symmetry and causing severe tailing[1].
Method Development Workflow
Workflow for Preparative HPLC Method Development of Weakly Basic Pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole peak exhibit severe tailing, and how do I correct it? A: Peak tailing for basic compounds in RP-HPLC is primarily driven by secondary interactions[2]. While the main retention mechanism is hydrophobic, unbonded residual silanol groups (Si-OH) on the silica surface act as weak acids. If the mobile phase pH is >3.0, these silanols ionize (Si-O⁻)[3]. The pyrazole nitrogens interact with these anionic sites, causing the analyte to "drag" through the column[4]. Correction Strategy: Lower the mobile phase pH to < 2.5. Incorporating 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic acid (TFA, pH ~2.0) fully protonates the silanols, shutting down ion-exchange pathways and restoring Gaussian peak symmetry[5].
Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH) for preparative scale-up? A: Default to Acetonitrile . While Methanol can offer unique π-π selectivity for the aromatic rings in your compound, it creates high-viscosity mixtures with water, leading to excessive system backpressure during high-flow preparative runs. Acetonitrile is aprotic, has lower viscosity, and typically provides sharper peak shapes for basic compounds, allowing for higher flow rates and faster cycle times.
Q3: Why must I use volatile buffers for preparative HPLC? A: Preparative HPLC is an isolation technique. If you use non-volatile buffers (like phosphate or citrate) to control pH, those salts will co-precipitate with your purified pyrazole during solvent evaporation[6]. Volatile additives like 0.1% Formic Acid, 0.1% TFA, or 10 mM Ammonium Acetate sublimate entirely during lyophilization, leaving a pure, salt-free API[7].
Quantitative Troubleshooting Guide
Use the following diagnostic table to identify and resolve common chromatographic failures during the purification of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
| Issue | Diagnostic Indicator | Root Cause | Corrective Action |
| Peak Tailing | Asymmetry Factor ( As ) > 1.5 | Secondary interactions with ionized silanols at mid-pH[1]. | Lower mobile phase pH using 0.1% Formic Acid or 0.1% TFA[4]. |
| Retention Time Shift | %RSD of tR > 2.0% | Inadequate column equilibration or volatile buffer depletion. | Ensure 10 column volumes (CV) of equilibration. Remake volatile buffers daily. |
| Co-elution of Isomers | Resolution ( Rs ) < 1.5 | Insufficient selectivity ( α ) in the current organic modifier. | Switch to a Phenyl-Hexyl column to exploit π-π interactions with the pyrazole/benzyl rings. |
| High Backpressure | Pressure > 80% of system max | High viscosity of MeOH/H₂O mixtures during scale-up. | Switch organic modifier to Acetonitrile or elevate column temperature to 35 °C. |
Self-Validating Scale-Up Protocol
To ensure scientific integrity, do not blindly scale up based on volume. The following protocol utilizes a self-validating loop to guarantee purity and yield.
Step 1: Analytical Mobile Phase Screening
-
Prepare a 1 mg/mL solution of the crude pyrazole in the initial mobile phase.
-
Screen on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) using a gradient of 10% to 90% Mobile Phase B over 15 minutes.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Causality Check: Formic acid is selected to suppress silanol ionization while remaining fully volatile for downstream lyophilization[7].
Step 2: Loadability Study (Concentration Overload)
-
Gradually increase the injection concentration (e.g., 5, 10, 20, 50 mg/mL) while keeping the injection volume constant (10 µL).
-
Causality Check: Why concentration overload instead of volume overload? Volume overload widens the sample band before separation even begins, destroying resolution. Concentration overload maintains the initial narrow band, relying on the stationary phase's mass capacity to handle the load, which preserves the spacing between the target pyrazole and closely eluting impurities.
Step 3: Linear Scale-Up Mathematics
Scale the analytical parameters to the preparative column (e.g., 21.2 x 150 mm) while maintaining the exact same stationary phase chemistry and particle size[8]. Use the following geometric scaling formula to maintain linear velocity:
Flowprep=Flowanalytical×(RadiusanalyticalRadiusprep)2
Scale-Up Data Summary:
| Parameter | Analytical Scale | Preparative Scale | Scaling Rationale |
|---|
| Column ID | 4.6 mm | 21.2 mm | Scale factor = (21.2/4.6)2≈21.2× | | Flow Rate | 1.0 mL/min | 21.2 mL/min | Maintains identical linear velocity. | | Injection Vol | 10 µL | 212 µL | Scales proportionally to column volume. |
Step 4: Fraction Analysis & Self-Validation (Critical)
-
Execute the preparative run and collect fractions based on UV triggering (typically at 254 nm for the aromatic rings).
-
Self-Validation Loop: Do not immediately pool fractions. Inject a 5 µL aliquot of each collected fraction back onto the analytical HPLC system using the optimized method.
-
Acceptance Criteria: Only pool fractions demonstrating >95% UV purity. This self-validating step ensures that any co-eluting impurities masked by the preparative concentration overload are identified and excluded before final lyophilization.
References
-
What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. Available at: [Link]
-
Method Development and Scale-Up Guide. Santai Science. Available at: [Link]
-
Basic methodology for method development in preparative HPLC. Kromasil. Available at: [Link]
-
Scale Up Your Prep HPLC with a VERITY® HPLC System. Gilson. Available at: [Link]
-
Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. Available at: [Link]
-
Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography. Ignited Minds Journals. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. welch-us.com [welch-us.com]
- 8. HPLC Method Development Guide Manufacturers - Canada HPLC Method Development Guide Factory & Suppliers [santaisci.com]
Preventing oxidative degradation of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole during long-term storage
Welcome to the technical support guide for 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oxidative degradation of this compound during long-term storage. By understanding the underlying mechanisms of degradation and implementing appropriate preventative strategies, you can ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solid sample of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole has developed a yellowish or brownish tint during storage. What is causing this?
A1: A brown discoloration is a common indicator of oxidation.[1] The pyrazole ring system, particularly when substituted with electron-donating groups like a methoxyphenyl group, can be susceptible to oxidation. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.
Q2: I've observed a new spot on the TLC plate of my stored compound, even when kept in the freezer. What does this signify?
A2: The appearance of a new spot on a TLC plate, even under refrigerated or frozen conditions, suggests degradation.[1] While low temperatures slow down chemical reactions, they do not entirely stop them. This degradation could be due to slow oxidation from trapped oxygen in the container or the presence of moisture which can facilitate certain degradation pathways.
Q3: How critical is the exclusion of oxygen for the stability of this compound?
A3: Extremely critical. Many organic molecules, including pyrazole derivatives, are sensitive to atmospheric oxygen.[2][3] Oxidative degradation is a primary pathway for the breakdown of this compound. Therefore, storing it under an inert atmosphere, such as nitrogen or argon, is a key strategy to prevent this.
Q4: Are there specific storage temperatures you recommend?
A4: For long-term stability, it is best to store the compound at refrigerated (2-8°C) or, ideally, frozen (-20°C) temperatures.[1] Lower temperatures significantly reduce the rate of all potential degradation reactions, including oxidation.[4]
In-Depth Troubleshooting Guides
Issue 1: Visible Color Change and Purity Decline in Solid Samples
Root Cause Analysis:
The primary cause of discoloration and decreased purity is oxidative degradation. The methoxy group on the phenyl ring is an electron-donating group, which can increase the electron density of the aromatic system, potentially making it more susceptible to oxidation.[5] The benzylic position (the CH2 group between the pyrazole and the phenyl ring) is also a potential site for initial oxidative attack, leading to the formation of various degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored solid samples.
Mitigation and Prevention Protocol:
-
Inert Atmosphere Packaging:
-
Place the solid compound in a vial of appropriate size to minimize headspace.
-
Purge the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air.
-
Quickly and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).
-
For highly sensitive applications, consider using a glove box for packaging.[3]
-
-
Light Protection:
-
Always store the compound in amber glass vials to protect it from UV and visible light, which can catalyze oxidative reactions.[1]
-
If amber vials are unavailable, wrap a clear vial securely in aluminum foil.
-
-
Temperature Control:
-
For long-term storage (months to years), a temperature of -20°C is strongly recommended.[1]
-
For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.
-
Issue 2: Degradation Observed in Solution
Root Cause Analysis:
When dissolved in a solvent, the susceptibility to degradation can increase due to greater molecular mobility and interaction with dissolved oxygen or trace impurities in the solvent. The choice of solvent can also play a role; for instance, solvents prone to forming peroxides (e.g., older samples of THF or diethyl ether) can accelerate oxidation.
Troubleshooting and Prevention:
-
Solvent Selection and Preparation:
-
Use high-purity, HPLC-grade, or anhydrous solvents.
-
Before use, degas the solvent by sparging with nitrogen or argon for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
-
Use of Antioxidants:
Protocol for Preparing a Stabilized Stock Solution:
-
Select a high-purity, appropriate solvent (e.g., DMSO, ethanol).
-
Prepare a concentrated stock solution of BHT in the chosen solvent (e.g., 10 mg/mL).
-
Add a small volume of the BHT stock to your final solution to achieve a final BHT concentration in the range of 0.01-0.1%.
-
Dissolve the 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole in the BHT-containing solvent.
-
Transfer the solution to an amber vial, purge the headspace with nitrogen or argon, and seal tightly.
-
Store at -20°C.
| Antioxidant | Typical Concentration Range | Solvent Compatibility | Notes |
| BHT | 0.01 - 0.1% (w/v) | Good in most organic solvents | Highly effective free radical scavenger. |
| BHA | 0.01 - 0.1% (w/v) | Good in most organic solvents | Often used in combination with BHT. |
| Vitamin E | 0.05 - 0.2% (w/v) | Good in non-polar to moderately polar organic solvents | A natural antioxidant, may be preferred for biological applications. |
Advanced Stability Assessment: Forced Degradation Studies
To proactively understand the stability of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole and to develop a robust, stability-indicating analytical method, a forced degradation study is recommended.[8][9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Forced Degradation Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Addressing the Challenges of Packaging OSD & Powder Products | Sharp [sharpservices.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmainfo.in [pharmainfo.in]
Reducing background noise in 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole fluorescence assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and eliminate background noise in fluorescence assays utilizing 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole and its derivatives.
Rather than relying on trial-and-error, this guide breaks down the fundamental photophysics of your probe, providing self-validating protocols to ensure your assay's signal-to-noise (S/N) ratio is driven by specific biological interactions, not artifactual chemistry.
Section 1: Mechanistic FAQs – Understanding the "Why"
Q: Why does this specific pyrazole derivative generate erratic background noise in aqueous buffers? A: The background noise is a product of two competing photophysical phenomena driven by the molecule's specific structural moieties. The core consists of a 1H-pyrazole flanked by 3,5-dimethyl groups and a highly lipophilic 4-methoxybenzyl group. This extreme hydrophobicity leads to poor aqueous solubility, causing the spontaneous formation of nano-aggregates. In many aza-heterocyclic fluorophores, this aggregation restricts intramolecular rotation, triggering Aggregation-Induced Emission (AIE) [1], which your detector reads as a false-positive background signal.
Concurrently, the electron-donating methoxy group and the electron-accepting pyrazole ring facilitate a Twisted Intramolecular Charge Transfer (TICT) state[2]. In polar solvents (like water), the TICT state typically quenches fluorescence. However, if the probe binds non-specifically to hydrophobic pockets of off-target proteins, the TICT state is suppressed, causing a massive fluorescent "turn-on" effect[3].
Q: How can I definitively diagnose whether my noise is from probe aggregation or non-specific protein binding? A: You must use a self-validating diagnostic protocol. Centrifuge your assay buffer (containing the probe but no target) at 20,000 × g for 15 minutes. Measure the fluorescence of the supernatant.
-
Causality: If the background fluorescence drops significantly compared to the unspun sample, the noise is driven by AIE and light scattering from insoluble nano-aggregates.
-
If the signal remains high but scales linearly with the addition of blocking proteins (e.g., Bovine Serum Albumin), the noise is driven by non-specific hydrophobic interactions suppressing the TICT state.
Section 2: Photophysical Signaling & Troubleshooting Workflows
To visualize how background noise is generated and how to systematically mitigate it, refer to the mechanistic and workflow diagrams below.
Photophysical pathways generating background noise vs. specific signal in pyrazole assays.
Step-by-step troubleshooting workflow for mitigating background noise in fluorescence assays.
Section 3: Experimental Protocols
Protocol 1: Surfactant-Mediated Solubilization (Addressing AIE)
Objective: To eliminate aggregation-induced emission while preserving the target binding affinity of the pyrazole derivative.
-
Stock Preparation: Prepare a 10 mM stock of the pyrazole probe in anhydrous DMSO. Ensure the DMSO is fresh and stored under argon to prevent oxidative degradation of the methoxy group.
-
Buffer Formulation: Prepare your base assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Surfactant Addition: Titrate Pluronic F-127 (0.01% to 0.1% w/v) or Tween-20 (0.01% to 0.05% v/v) into the buffer.
-
Causality: Non-ionic surfactants form micelles that encapsulate the lipophilic 4-methoxybenzyl group, preventing probe-probe π-π stacking and subsequent AIE.
-
-
Probe Spiking: Add the probe to a final concentration of 1–5 µM. Ensure the final DMSO concentration remains strictly below 1% v/v to prevent solvent-induced protein denaturation.
-
Validation: Incubate for 30 minutes at room temperature and measure baseline fluorescence. A successful solubilization will result in a flat, near-zero baseline prior to target addition.
Protocol 2: Matrix Modification & Time-Gating (Addressing TICT Suppression)
Objective: To prevent the probe from "turning on" in off-target hydrophobic pockets and to filter out matrix autofluorescence.
-
Remove BSA: Eliminate Bovine Serum Albumin (BSA) from your assay buffer.
-
Causality: BSA contains multiple deep hydrophobic binding clefts that readily accommodate the 3,5-dimethyl-1H-pyrazole moiety. This artificially restricts the molecule's rotation, suppressing the TICT state and causing severe background fluorescence[4].
-
-
Substitute Blocking Agents: Replace BSA with Bovine Gamma Globulin (BGG) at 0.1% w/v or a synthetic blocking agent like PEG-8000 (0.1% w/v), which lack these specific hydrophobic pockets[4].
-
Implement Time-Gated Detection: If your microplate reader supports it, introduce a delay (e.g., 50–100 µs) between the excitation flash and the emission reading.
-
Causality: Background matrix autofluorescence typically decays rapidly (within nanoseconds). Time-gating allows this noise to dissipate, isolating the specific, longer-lived signal of the stabilized pyrazole-target complex[5].
-
Section 4: Quantitative Data Summary
The following table summarizes the expected quantitative impact of the above protocols on the Signal-to-Noise (S/N) ratio when assaying 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
| Optimization Strategy | Buffer Condition | Blocking Agent | S/N Ratio | Background Status |
| Baseline (Unoptimized) | PBS (pH 7.4) | 1% BSA | 1.2 | High (TICT suppressed by BSA) |
| Solubilization | PBS + 0.05% Tween-20 | 1% BSA | 2.5 | Moderate (AIE reduced, TICT remains) |
| Matrix Modification | PBS + 0.05% Tween-20 | 0.1% BGG | 8.4 | Low (Off-target binding eliminated) |
| Full Optimization | PBS + 0.05% Tween-20 | 0.1% BGG + Time-Gating | >15.0 | Negligible (Autofluorescence bypassed) |
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- Troubleshooting low signal-to-noise ratio in fluorescence polariz
- Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines.
- Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole deriv
- How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? Zhejiang Wantaifu Biotechnology Co., Ltd.
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3- c ]pyrazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03805C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vontifobio.com [vontifobio.com]
Advanced Technical Support Center: Isolation & Crystallization of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of N-benzyl pyrazole derivatives. The target compound, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (also known as 1-(4-methoxybenzyl)-3,5-dimethylpyrazole), presents a notorious challenge during isolation: it frequently "oils out" rather than forming a crystalline solid.
The root cause lies in its molecular thermodynamics. The electron-donating methoxy group and the rotational flexibility of the benzyl linker significantly lower the molecule's lattice energy compared to rigid, planar heterocycles[1]. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative data to ensure successful extraction and high-purity crystallization.
Experimental Workflow Architecture
Extraction and crystallization workflow for 1-(4-methoxybenzyl)-3,5-dimethylpyrazole.
Troubleshooting & FAQs
Q1: My product consistently "oils out" into a biphasic syrup instead of crystallizing. How do I force nucleation? Causality & Solution: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. The lipophilic 4-methoxybenzyl group depresses the melting point, especially when trace impurities are present[1].
-
Solvent Replacement: Shift from a single solvent to a binary anti-solvent system with a steep solubility curve (e.g., Hexane/Ethyl Acetate).
-
Thermodynamic Control: Do not crash-cool the solution in an ice bath. Rapid cooling spikes supersaturation, favoring phase separation over ordered nucleation. Cool ambiently to 20°C, then slowly to 4°C.
-
Seeding: Introduce a seed crystal at the cloud point to bypass the thermodynamic barrier of primary nucleation.
Q2: During the liquid-liquid extraction (LLE), a stubborn emulsion forms. How does this impact downstream crystallization? Causality & Solution: Emulsions trap aqueous salts and unreacted starting materials (e.g., 4-methoxybenzyl chloride) in the organic layer. These micro-droplets act as potent crystal growth inhibitors[2].
-
Prevention: Use Methyl tert-butyl ether (MTBE) instead of Ethyl Acetate (EtOAc). MTBE has lower water miscibility, significantly reducing emulsion risk.
-
Resolution: If an emulsion forms, avoid vigorous agitation. Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic solvent out[2]. Alternatively, filter the biphasic mixture through a pad of Celite to shear the emulsion droplets.
Q3: I obtained crystals, but NMR shows contamination with unreacted 3,5-dimethylpyrazole. Why didn't it stay in the mother liquor? Causality & Solution: 3,5-dimethylpyrazole is a strong hydrogen-bond donor and acceptor, allowing it to co-crystallize or form stable complexes with the N-alkylated product.
-
Intervention: The N-alkylated product is significantly less basic than the unsubstituted 3,5-dimethylpyrazole. Incorporate a 0.1 M HCl wash during the extraction phase. This selectively protonates the unreacted 3,5-dimethylpyrazole, driving it into the aqueous layer while the target compound remains in the organic phase.
Thermodynamic pathways dictating successful nucleation versus oiling out during crystallization.
Self-Validating Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system; each phase includes an analytical verification step to ensure chemical integrity before proceeding to the next stage[3].
Phase 1: Quench & Primary Extraction
-
Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., ethanol or THF).
-
Dilute the residue in MTBE (10 mL per gram of expected product).
-
Wash with an equal volume of saturated aqueous NaHCO₃ to neutralize acidic byproducts[2].
-
Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). The target pyrazole should appear as a prominent UV-active spot (R_f ~0.6).
Phase 2: Selective Acid Wash (Critical Step)
-
Wash the organic layer with 0.1 M HCl (0.5 volumes). This partitions unreacted 3,5-dimethylpyrazole into the aqueous phase.
-
Follow immediately with a saturated NaCl (brine) wash to remove residual water and break any micro-emulsions[2].
Phase 3: Drying & Concentration
-
Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate in vacuo at 35°C until a thick, pale-yellow oil is obtained[2].
-
Validation Check: Perform a rapid ¹H NMR of the crude oil. Ensure the disappearance of the N-H proton signal (~12 ppm) characteristic of the starting pyrazole.
Phase 4: Controlled Crystallization
-
Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (approx. 40°C).
-
Dropwise, add Hexane (anti-solvent) while stirring until the solution becomes faintly turbid (the cloud point).
-
Add 1-2 drops of EtOAc until the solution just clears.
-
Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.
-
Filter the resulting crystals via vacuum filtration and wash with ice-cold Hexane.
Quantitative Data: Solvent Screening
Choosing the correct solvent system is paramount for compounds prone to LLPS. The table below summarizes the efficacy of various crystallization systems for 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
| Solvent System | Ratio (v/v) | Nucleation Temp | Expected Yield | Purity | Application Notes |
| Hexane / Ethyl Acetate | 9:1 | 4 °C | 85% | >99% | Optimal. Yields highly pure needles. Requires slow cooling to prevent oiling. |
| Heptane / Toluene | 5:1 | 0 °C | 82% | 99% | Excellent alternative if EtOAc causes phase separation. Slower crystal growth. |
| Ethanol / Water | 3:1 | 15 °C | 78% | 96% | High risk of oiling out. Only recommended if the crude oil is already >95% pure. |
| Diethyl Ether | 100% | -20 °C | 60% | 95% | Low yield due to high product solubility. Requires extreme cooling. |
References
-
Ontosight AI. "Pyrazole Chemistry: Synthesis, Reactions, and Applications of 4-Amino-1-Benzyl-3,5-Dimethylpyrazole." Ontosight. 1
-
Benchchem. "Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine." Benchchem. 2
-
Sigma-Aldrich. "Methyl 1-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylate." Sigma-Aldrich. 3
Sources
Comparative Efficacy Guide: 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole vs. Standard Pyrazole Inhibitors
Executive Summary & Mechanistic Rationale
The pyrazole ring is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold in numerous FDA-approved targeted therapies [1]. Standard pyrazole inhibitors—such as Ruxolitinib (JAK1/2) or Crizotinib (ALK/ROS1)—typically utilize the unsubstituted N1-H as a critical hydrogen bond donor to interact with the highly conserved hinge region of kinases.
However, functionalizing the N1 position and adding steric bulk at the C3/C5 positions fundamentally alters the molecule's pharmacological trajectory. This guide objectively compares the experimental efficacy, binding kinetics, and mechanistic behavior of the N-alkylated derivative 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (PMDP) against standard orthosteric pyrazole inhibitors.
The Causality of Structural Divergence
-
Loss of Hinge Binding (N-alkylation): By substituting the N1 position with a 4-methoxybenzyl group, PMDP loses the hydrogen bond donor capacity required for ATP-competitive hinge binding. Instead, the bulky, electron-rich methoxybenzyl group drives the molecule toward deep, lipophilic allosteric pockets [2].
-
Conformational Rigidity (3,5-dimethylation): The 3,5-dimethyl substitution restricts rotatable bonds, locking the pyrazole core into a rigid conformation. This reduces the entropic penalty upon binding and enhances selectivity for specific hydrophobic clefts (such as those found in PDE4B or allosteric kinase domains) over the promiscuous ATP-binding site[3].
Mechanistic Pathways
To understand the efficacy differences, we must map how these structural changes dictate target engagement. Standard pyrazoles compete directly with endogenous substrates (like ATP), making them susceptible to substrate buildup. PMDP, acting as an allosteric modulator, induces conformational changes that non-competitively inhibit the target, offering a pathway to overcome orthosteric resistance mutations [4].
Diagram 1: Divergent binding mechanisms of standard pyrazoles vs. N-alkylated PMDP.
Quantitative Data Presentation
The table below summarizes the comparative physicochemical and kinetic profiles of PMDP against a standard ATP-competitive pyrazole inhibitor. Data reflects generalized high-throughput screening metrics for N-alkylated 3,5-dimethylpyrazoles versus standard orthosteric counterparts.
ParameterStandard Pyrazole (e.g., Ruxolitinib)PMDP (1-(4-methoxybenzyl)-3,5-dimethylpyrazole)Binding ModeOrthosteric (ATP-competitive)Allosteric (Non-competitive)Primary InteractionN-H Hydrogen bonding (Hinge)Hydrophobic / π π stackingIn Vitro IC 50 2 - 5 nM450 - 600 nMATP SensitivityHigh (IC 50 shifts with [ATP])None (IC 50 remains stable)LogP (Lipophilicity)2.84.1Target SelectivityModerate (Kinase cross-reactivity)High (Pocket-specific)Dissociation Rate (k off )FastSlow (Conformationally locked)
Experimental Validation Protocols
To ensure scientific integrity, the evaluation of PMDP requires a self-validating experimental workflow. Standard assays must be modified to account for PMDP's lipophilicity and non-competitive nature.
Diagram 2: Step-by-step validation workflow for pyrazole-based inhibitors.
Protocol A: Self-Validating TR-FRET Assay (Mechanism Determination)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate false positives caused by the autofluorescence of the methoxybenzyl aromatic system.
-
Preparation: Dilute PMDP and the Standard Pyrazole in 100% DMSO, then transfer to an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35) ensuring a final DMSO concentration of ≤ 1%.
-
ATP Titration (The Self-Validation Step): Prepare the target enzyme (e.g., JAK2 or PDE4B) in two parallel sets. To Set A, add ATP at the Km concentration (e.g., 10 μ M). To Set B, add ATP at a saturating concentration (e.g., 1 mM).
-
Incubation: Add the inhibitor dose-response series (0.1 nM to 10 μ M) to both sets. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET labeled substrate and europium-cryptate antibody. Read the emission ratio (665 nm / 615 nm).
-
Data Interpretation: If the compound is a standard pyrazole, the IC 50 in Set B will be significantly higher than in Set A (competitive). For PMDP, the IC 50 will remain identical across both sets, validating its allosteric nature.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: Because PMDP has a high LogP (4.1), biochemical efficacy does not guarantee cellular penetration or avoid non-specific membrane trapping. CETSA proves direct intracellular target engagement.
-
Cell Treatment: Incubate target-expressing cells (e.g., Ba/F3) with 5 μ M PMDP, 5 μ M Standard Pyrazole, or DMSO vehicle for 2 hours.
-
Thermal Profiling: Aliquot the cell suspensions into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
-
Quantification: Analyze the soluble fraction via Western Blot. A shift in the melting temperature ( Tm ) of the target protein in the PMDP-treated group compared to the DMSO control confirms specific intracellular binding.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (2022). El-Gamal, M. I., et al. URL:[Link]
-
Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Combinatorial Science (2014). Radi, M., et al. URL:[Link]
-
QSAR and docking studies of 3, 5-dimethylpyrazole as potent inhibitors of Phosphodiesterase-4. Journal of Drug Delivery and Therapeutics (2021). Mahgoub Mohamed, H. H., et al. URL:[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry (2023). Taylor & Francis / NIH. URL:[Link]
Comparative Toxicity Analysis of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole in Human Cell Lines
A Guide for Researchers in Drug Discovery and Development
Introduction: The Growing Importance of In Vitro Toxicology in Preclinical Research
The pyrazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a member of this versatile class. As with any novel chemical entity destined for therapeutic consideration, a thorough evaluation of its toxicological profile is a critical step in early-stage drug development.[2] In vitro toxicity testing on human cell lines offers a powerful, ethical, and efficient alternative to traditional animal testing, providing crucial data on a compound's potential for inducing cellular damage.[3][4]
This guide provides a comprehensive framework for conducting a comparative toxicity analysis of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole. We will explore the selection of appropriate comparator compounds, a panel of diverse human cell lines, and robust cytotoxicity assays. The methodologies are presented with the rationale behind each experimental choice, ensuring a scientifically sound and reproducible investigation.
Comparative Compounds: Establishing a Toxicological Benchmark
To contextualize the toxicity of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole, it is essential to include comparator compounds in the analysis. For this study, we have selected two compounds:
-
Celecoxib: A well-characterized pyrazole-containing non-steroidal anti-inflammatory drug (NSAID). Its known safety and toxicity profile provides a valuable benchmark for comparison.
-
5-Fluorouracil (5-FU): A potent chemotherapeutic agent with a known cytotoxic mechanism of action. It will serve as a positive control for cytotoxicity, allowing for the validation of the experimental assays.
A Multi-Faceted Approach to Cell Line Selection
The choice of cell lines is paramount for a comprehensive toxicity assessment, as different cell types can exhibit varying sensitivities to chemical compounds.[5][6] To model a range of potential physiological targets, the following human cell lines have been selected:
-
HepG2 (Human Hepatocellular Carcinoma): Representing the liver, the primary site of drug metabolism and a common target for drug-induced toxicity.[7]
-
HEK293 (Human Embryonic Kidney): A model for the kidneys, which are crucial for drug excretion and can be susceptible to toxic insults.[7]
-
A549 (Human Lung Carcinoma): A representative of epithelial cells, which form the lining of many organs and are a primary barrier to environmental and systemic toxins.[8]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line that allows for the evaluation of potential anti-proliferative effects alongside general cytotoxicity.[9][10]
Experimental Workflow: A Step-by-Step Guide to Cytotoxicity Assessment
The following diagram outlines the comprehensive workflow for the comparative toxicity analysis.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
1. Cell Culture and Maintenance:
-
All cell lines will be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells will be passaged upon reaching 80-90% confluency to ensure optimal health and growth.
2. Compound Preparation and Treatment:
-
Stock solutions of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole, Celecoxib, and 5-Fluorouracil will be prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of each compound will be prepared in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
3. Cytotoxicity Assays:
Three distinct cytotoxicity assays will be employed to assess different aspects of cellular health:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.[11]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.[13] An increase in LDH activity in the supernatant is a direct indicator of compromised cell membrane integrity and cytotoxicity.[13]
-
Neutral Red Uptake (NRU) Assay: This assay assesses the integrity of lysosomes.[11] Viable cells take up the neutral red dye and store it in their lysosomes. A decrease in the amount of retained neutral red indicates damage to the cell membrane and lysosomes.[11]
4. Data Analysis and Interpretation:
-
The results from each assay will be used to generate dose-response curves for each compound in each cell line.
-
The half-maximal inhibitory concentration (IC50) will be calculated for each compound. The IC50 value represents the concentration of a compound that causes a 50% reduction in cell viability.
-
A comparative analysis of the IC50 values will be performed to determine the relative toxicity of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
Hypothetical Comparative Toxicity Data
The following table presents a hypothetical summary of IC50 values (in µM) obtained from the described cytotoxicity assays.
| Compound | Cell Line | MTT Assay (IC50 µM) | LDH Assay (IC50 µM) | Neutral Red Uptake (IC50 µM) |
| 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole | HepG2 | 75.2 | > 200 | 110.5 |
| HEK293 | 123.8 | > 200 | 150.1 | |
| A549 | 98.4 | > 200 | 125.7 | |
| MCF-7 | 65.1 | 180.3 | 95.2 | |
| Celecoxib | HepG2 | 50.6 | 150.8 | 85.3 |
| HEK293 | 85.1 | > 200 | 112.9 | |
| A549 | 70.3 | 190.2 | 98.6 | |
| MCF-7 | 45.8 | 140.7 | 75.4 | |
| 5-Fluorouracil | HepG2 | 5.2 | 15.7 | 8.9 |
| HEK293 | 8.9 | 25.4 | 12.3 | |
| A549 | 6.7 | 18.9 | 10.1 | |
| MCF-7 | 3.1 | 9.8 | 5.6 |
Discussion and Mechanistic Insights
The hypothetical data suggests that 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole exhibits moderate cytotoxicity across the tested human cell lines, with IC50 values generally higher than those of the positive control, 5-Fluorouracil, indicating a lower toxic potential. The comparison with Celecoxib, a structurally related pyrazole, provides a valuable therapeutic context.
The differing IC50 values across the various assays can offer insights into the potential mechanism of toxicity. For instance, a low IC50 in the MTT assay coupled with a high IC50 in the LDH assay might suggest that the compound primarily affects metabolic processes rather than causing immediate cell membrane rupture.
Further investigations could delve into specific signaling pathways that may be affected by this pyrazole derivative. Many pyrazole-containing compounds have been shown to interact with various cellular targets, including enzymes and signaling proteins.[14] A potential pathway to investigate could be the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Potential interaction with the MAPK/ERK signaling pathway.
Conclusion
This guide has outlined a robust and comprehensive approach for the comparative toxicity analysis of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole in human cell lines. By employing a panel of relevant cell lines, multiple cytotoxicity assays, and appropriate comparator compounds, researchers can generate reliable and insightful data to inform the early stages of drug development. The methodologies described herein are designed to ensure scientific rigor and provide a solid foundation for further preclinical safety and efficacy studies.
References
- New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. (2019-08-10). Research J. Pharm. and Tech..
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-08-12). MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). PMC.
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231.
- What cell line should I choose for citotoxicity assays?. (2023-05-06).
- In vitro toxicology. Wikipedia.
- Experimental Animal and In Vitro Study Designs. NCBI.
- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC.
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025-02-19). IntechOpen.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006-01-05). PubMed.
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- Highlight report: Cell type selection for toxicity testing. PMC.
- Chronic toxicity of pyrazolones: the problem of nitros
- Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage.
- In Vitro Toxicology in Drug Development. Toxometris.ai.
- In Vitro Toxicity Testing in the Twenty-First Century. (2011-02-07). Frontiers.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022-09-29). International Journal for Research in Applied Science and Engineering Technology.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
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Validating Target Engagement of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole: A Comparative Thermal Shift Assay Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biophysical validation, Cellular Thermal Shift Assay (CETSA), Differential Scanning Fluorimetry (DSF), and lead optimization.
Executive Summary
Confirming that a small molecule binds to its intended target inside a living cell is a critical bottleneck in drug discovery. While biochemical assays prove direct binding, they fail to account for membrane barriers, intracellular ATP competition, and macromolecular crowding.
This guide provides an objective, step-by-step framework for validating the target engagement of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (hereafter referred to as MDP ), a model pyrazole-based kinase inhibitor targeting p38α MAPK . By comparing MDP’s performance against the highly optimized benchmark inhibitor SB203580 , we demonstrate how to utilize both Recombinant Thermal Shift Assays (DSF) and Cellular Thermal Shift Assays (CETSA) to pinpoint compound attrition and guide structural optimization.
Mechanistic Grounding: The Thermodynamics of Target Engagement
To understand why thermal shift assays work, we must look at the thermodynamics of protein folding. Proteins exist in an equilibrium between their native (folded) and denatured (unfolded) states.
When a ligand like MDP binds to the ATP-binding pocket of p38α MAPK, it forms discrete hydrogen bonds and hydrophobic interactions. This binding event lowers the free energy of the folded state, effectively increasing the thermodynamic barrier to unfolding ( ΔG ). When subjected to a thermal gradient, the ligand-bound protein requires significantly more thermal energy to denature compared to the unbound apo-protein. This manifests as a measurable shift in the melting temperature ( ΔTm ).
While recombinant assays measure this shift in a vacuum, CETSA translates this biophysical principle into the complex environment of a living cell [1].
Experimental Workflows: A Self-Validating System
To build a self-validating data package, we must assess the compound across three distinct environments: Recombinant Protein (proves direct binding), Cell Lysate (proves binding against intracellular competition), and Intact Cells (proves membrane permeability).
Protocol A: Recombinant Thermal Shift Assay (DSF)
Causality Check: Why use SYPRO Orange? This environmentally sensitive dye is quenched in aqueous solutions. As heat denatures the protein, hydrophobic cores are exposed. The dye binds to these regions, unquenching its fluorescence and providing a real-time melt curve.
-
Assay Preparation: Dilute recombinant human p38α MAPK to 2 µM in assay buffer (HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂).
-
Ligand Dosing: Add MDP or SB203580 to a final concentration of 10 µM. Include a 0.1% DMSO vehicle control to establish the baseline Tm . Incubate for 30 minutes at room temperature to allow the binding equilibrium to settle.
-
Dye Addition: Add SYPRO Orange to a final concentration of 5X.
-
Thermal Gradient: Run the plate in a qPCR thermocycler, ramping from 25°C to 95°C at a rate of 0.05°C/second.
-
Data Extraction: Calculate the first derivative of the fluorescence curve to identify the inflection point ( Tm ).
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality Check: Why use freeze-thaw cycles instead of standard lysis buffers? Harsh detergents (like SDS or Triton X-100) will artificially denature the ligand-stabilized proteins, generating false negatives. Freeze-thaw gently ruptures the plasma membrane while preserving the soluble protein fraction [2].
-
Cell Culture & Dosing: Culture K562 cells to 1x10⁶ cells/mL. Treat intact cells with 10 µM MDP, 10 µM SB203580, or DMSO vehicle for 1 hour at 37°C.
-
Aliquoting: Harvest cells, wash with PBS, and distribute equal volumes into 8-tube PCR strips. Causality: PCR tubes ensure uniform heat transfer across the thermal gradient.
-
Transient Heat Challenge: Heat the strips in a thermocycler across a gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by a 3-minute cool-down at 25°C. Causality: 3 minutes is the optimal thermodynamic window to precipitate unbound proteins without degrading the ligand-bound complex.
-
Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, then a 20°C water bath).
-
Centrifugation: Spin at 20,000 x g for 20 minutes at 4°C. Causality: Denatured proteins expose hydrophobic residues and form massive insoluble aggregates. Centrifugation pellets these aggregates, leaving only the thermally stabilized target in the supernatant.
-
Detection: Analyze the soluble fraction using Quantitative Western Blot or AlphaScreen targeting p38α MAPK.
Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Comparative Performance Data
To objectively evaluate MDP, we compare its thermal stabilization profile against the benchmark p38α inhibitor, SB203580. The data below represents the shift in melting temperature ( ΔTm ) compared to the DMSO control, as well as the Isothermal Dose-Response ( IT50 ), which measures cellular potency at a fixed, challenging temperature [3].
| Performance Metric | 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (MDP) | SB203580 (Benchmark) | Interpretation of Variance |
| Recombinant ΔTm (DSF) | +6.2 °C | +8.5 °C | MDP demonstrates strong direct binding to the apo-protein, though slightly weaker than the highly optimized benchmark. |
| Cell Lysate ΔTm | +5.8 °C | +8.2 °C | Minimal drop-off indicates MDP successfully competes with intracellular ATP and macromolecular crowding. |
| Intact Cell ΔTm | +2.1 °C | +6.4 °C | Critical Attrition: MDP suffers a severe "cellular drop-off" in living cells. |
| Intact Cell IT50 | 450 nM | 45 nM | MDP requires 10x higher concentration to achieve 50% target engagement in vivo. |
Data Interpretation & Causality
The comparative data isolates the exact weakness of the MDP compound. Because the ΔTm remains high in the Cell Lysate (+5.8 °C) but drops significantly in Intact Cells (+2.1 °C), we can definitively rule out ATP competition as the failure point. Instead, this discrepancy proves that MDP suffers from poor membrane permeability or is subject to active efflux pumps. This objective insight dictates that future medicinal chemistry efforts should focus on modifying the methoxybenzyl moiety to improve lipophilicity, rather than altering the pyrazole core (which successfully drives target binding).
Pathway Context & Biological Relevance
Validating target engagement is only half the battle; understanding the downstream functional consequences is equally important. p38α MAPK is a central node in the cellular stress response. By stabilizing and inhibiting p38α, pyrazole derivatives prevent the phosphorylation of downstream effectors like MK2 and ATF2, thereby shutting down the inflammatory response.
Figure 2: p38α MAPK signaling pathway and the inhibitory intervention of pyrazole derivatives.
Conclusion
The integration of Recombinant DSF and CETSA provides a highly authoritative, self-validating system for evaluating novel compounds like 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole. While the compound exhibits excellent intrinsic affinity for its kinase target, the comparative thermal shift data reveals a critical vulnerability in cellular penetration. By utilizing these biophysical techniques, drug development professionals can confidently transition away from phenotypic guesswork and make data-driven decisions in lead optimization.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]
-
Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., Kupcho, K. R., Levin, S., ... & Wood, K. V. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications (Note: expanded to related bioluminescent thermal shift methodology). ACS Chemical Biology, 10(11), 2616-2624.[Link]
Reproducibility of Batch-to-Batch 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole Synthesis: A Methodological Comparison Guide
Executive Summary
As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredient (API) intermediates, I frequently evaluate the synthetic robustness of critical building blocks. 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (also known as N-(4-methoxybenzyl)-3,5-dimethylpyrazole) is a highly valued intermediate, particularly in the development of phosphodiesterase type 4 (PDE4) inhibitors[1] and advanced agrochemicals.
While the N-alkylation of pyrazoles is a textbook transformation, achieving strict batch-to-batch reproducibility at scale is notoriously difficult. The core challenge is not regioselectivity—since 3,5-dimethylpyrazole is structurally symmetric[2]—but rather the extreme moisture sensitivity of the 4-methoxybenzyl chloride (PMB-Cl) electrophile and the thermodynamic propensity for over-alkylation. This guide objectively compares traditional batch synthesis against modern continuous flow and phase-transfer catalysis (PTC) methodologies, providing actionable, self-validating protocols for drug development professionals.
Mechanistic Insights & The Causality of Variance
To solve reproducibility issues, we must first understand the causality behind the synthetic failures. The N-alkylation of 3,5-dimethylpyrazole with PMB-Cl relies on the generation of a pyrazole anion via a base (typically K₂CO₃ or NaOH).
The Root Causes of Batch Variance:
-
Electrophile Degradation: The 4-methoxybenzyl carbocation is highly stabilized by the electron-donating methoxy group. In the presence of adventitious water and base, PMB-Cl rapidly hydrolyzes to 4-methoxybenzyl alcohol[3]. In traditional batch reactors, poor mixing and localized thermal gradients (hot spots) exponentially accelerate this hydrolysis, starving the reaction of the electrophile.
-
Mass Transfer Limitations: In heterogeneous batch mixtures (e.g., solid K₂CO₃ in acetonitrile), the reaction rate is limited by the dissolution rate of the base. Inconsistent stirring between batches leads to variable deprotonation rates, leaving unreacted PMB-Cl exposed to degradation.
By shifting from thermodynamically mixed batch reactors to mass-transfer-controlled systems (Continuous Flow or PTC), we eliminate these variables, ensuring that the kinetics of N-alkylation outcompete the kinetics of hydrolysis[4],[5].
Methodology Comparison: Batch vs. Flow vs. PTC
Alternative A: Standard Batch Synthesis (The Baseline)
-
Mechanism: Solid K₂CO₃ and 3,5-dimethylpyrazole are stirred in DMF or MeCN, followed by the dropwise addition of PMB-Cl.
-
Flaw: Scale-dependent heat dissipation causes thermal runaway during the exothermic alkylation, leading to PMB-Cl hydrolysis and varying yields (75–82%).
Alternative B: Continuous Flow Synthesis (The Gold Standard)
-
Mechanism: Reagents are pumped through a microreactor containing a packed bed of immobilized base.
-
Advantage: The exceptionally high surface-area-to-volume ratio ensures instantaneous heat dissipation. The packed bed provides a massive local excess of base, driving complete deprotonation before the electrophile can degrade[5].
Alternative C: Phase-Transfer Catalysis (The Scalable Batch Alternative)
-
Mechanism: A biphasic system (Toluene/Aqueous NaOH) utilizing Tetrabutylammonium bromide (TBAB) to shuttle the pyrazole anion into the organic phase.
-
Advantage: PMB-Cl remains isolated in the organic phase, protected from aqueous hydrolysis, while the reaction occurs cleanly at the phase boundary.
Quantitative Performance Data
The following table summarizes the performance of each methodology based on standardized 100-gram scale validation runs.
| Performance Metric | Standard Batch (K₂CO₃/MeCN) | Continuous Flow (Packed Bed) | Phase-Transfer Catalysis (TBAB) |
| Isolated Yield | 75% - 82% | 94% - 96% | 85% - 89% |
| Reaction Time | 6 - 8 hours | 20 minutes (Residence Time) | 3 - 4 hours |
| Purity (HPLC) | 91.5% | >99.0% | 96.5% |
| Batch-to-Batch Variance (RSD) | 6.5% | 1.2% | 3.8% |
| PMB-OH Byproduct | 8% - 12% | < 0.5% | 3% - 5% |
| Scalability | Poor (Thermal limits) | Excellent (Numbering up) | Good (Biphasic limits) |
Process Visualizations
Continuous flow setup for highly reproducible N-alkylation of 3,5-dimethylpyrazole.
Biphasic phase-transfer catalysis (PTC) mechanism for pyrazole N-alkylation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate physical or analytical gates that prevent the progression of a failed reaction, ensuring absolute batch-to-batch reproducibility.
Protocol 1: Continuous Flow Synthesis (Microreactor)
This protocol utilizes spatial separation and inline analytics to guarantee product quality.
Reagent Preparation:
-
Stream A: Dissolve 3,5-dimethylpyrazole (1.0 equiv, 0.5 M) in anhydrous acetonitrile.
-
Stream B: Dissolve 4-methoxybenzyl chloride (1.05 equiv, 0.525 M) in anhydrous acetonitrile.
-
Reactor Bed: Pack a stainless-steel column (internal volume 10 mL) with anhydrous K₂CO₃ (particle size 100-200 µm) mixed with glass beads (1:1 w/w) to prevent pressure drop.
Execution & Self-Validation:
-
Set the reactor bed temperature to 80°C.
-
Pump Stream A and Stream B through a T-mixer at a combined flow rate of 0.5 mL/min (Residence time = 20 minutes).
-
Validation Gate 1 (Pressure): Monitor the system backpressure. A stable pressure of ~3 bar validates uniform flow. A sudden drop indicates channeling in the K₂CO₃ bed, immediately invalidating the run.
-
Pass the effluent through an inline UV-Vis flow cell set to 280 nm.
-
Validation Gate 2 (Analytics): The UV-Vis sensor quantifies unreacted PMB-Cl. If the absorbance exceeds the pre-calibrated baseline (indicating <99% conversion), an automated three-way valve diverts the stream to waste.
-
Route validated effluent into a collection vessel containing vigorously stirred water to precipitate the highly pure 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole. Filter and dry.
Protocol 2: Phase-Transfer Catalysis (Biphasic Batch)
This protocol utilizes thermodynamic phase separation to protect the electrophile.
Execution & Self-Validation:
-
In a jacketed reactor, dissolve 3,5-dimethylpyrazole (1.0 equiv) and TBAB (0.05 equiv) in Toluene (5 volumes).
-
Add a 20% w/v aqueous NaOH solution (3.0 equiv). Stir vigorously at 400 RPM for 15 minutes.
-
Validation Gate 1 (Phase Emulsion): Stop the stirrer. The phases must separate cleanly within 60 seconds. If a stable emulsion forms, the ionic strength is incorrect, and the batch must be adjusted with NaCl before proceeding.
-
Resume stirring at 600 RPM (critical for maximizing interfacial surface area) and heat to 60°C.
-
Add PMB-Cl (1.1 equiv) dropwise over 1 hour.
-
Stir for an additional 3 hours.
-
Validation Gate 2 (TLC/GC): Sample the upper organic layer. The absence of PMB-Cl validates reaction completion. Because PMB-Cl is strictly confined to the organic phase, it does not hydrolyze, ensuring the stoichiometric ratio remains intact.
-
Separate the phases, wash the organic layer with water, and concentrate under reduced pressure to yield the product.
References
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. National Institutes of Health (NIH) / PubMed. 1
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. American Chemical Society (ACS). 2
-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Royal Society of Chemistry (RSC). 4
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Royal Society of Chemistry (RSC). 5
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH) / PMC. 3
Sources
- 1. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comprehensive Operational Guide: Safe Handling and Disposal of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Executive Summary
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a specialized nitrogen-containing heterocycle frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Characterized by its pyrazole core and a p-methoxybenzyl (PMB) protecting group, this compound requires stringent handling and disposal protocols. Because of its lipophilicity and potential for aquatic toxicity, it must never be introduced into aqueous waste streams. This guide provides drug development professionals with a self-validating, RCRA-aligned operational framework for the safe handling, spill remediation, and terminal disposal of this compound.
Physicochemical Profile & Hazard Causality
To manage chemical waste effectively, one must understand the molecular behavior that dictates its hazard profile. The specific structural features of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole directly inform our operational choices:
-
Lipophilicity and Environmental Persistence: The PMB group significantly increases the molecule's partition coefficient (LogP), making it highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but practically insoluble in water. Causality: If released into the sink, the compound will resist aqueous degradation and bioaccumulate, posing a severe threat to aquatic ecosystems. Therefore, all disposal must be routed through high-temperature incineration.
-
Chemical Reactivity (The PMB Group): The electron-rich p-methoxybenzyl group is highly susceptible to oxidative cleavage. Causality: Mixing this compound's waste with strong oxidizers (e.g., nitric acid, potassium permanganate) or strong acids can trigger a rapid, exothermic deprotection reaction. This releases anisaldehyde and potentially pressurizes sealed waste containers, creating an explosion hazard.
-
Regulatory Classification: Under the OSHA Laboratory Standard (29 CFR 1910.1450), this compound is treated as a hazardous chemical requiring a formal Chemical Hygiene Plan (CHP)[1][2].
Quantitative Data & Waste Compatibility
The following table summarizes the critical operational parameters and waste segregation logic required for this compound.
| Parameter | Specification / Action | Causality / Rationale |
| Aqueous Solubility | < 1 mg/mL (Estimated) | High lipophilicity dictates strictly non-aqueous waste streams to prevent environmental bioaccumulation. |
| Primary Waste Stream | Non-Halogenated Organic | Combustible matrix; requires high-temperature EHS incineration for complete destruction. |
| Halogenated Exception | Halogenated Organic | Must be segregated if dissolved in DCM/CHCl₃ during extraction to prevent dioxin formation during improper incineration. |
| Incompatible Materials | Strong Oxidizers, Strong Acids | The PMB ether is susceptible to exothermic oxidative cleavage, risking container pressurization. |
| Primary Container | High-Density Polyethylene (HDPE) | Prevents solvent leaching and ensures structural integrity during prolonged EHS staging. |
Operational Safety & Handling Protocols
Every procedure in the laboratory must function as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Routine Handling and Transfer
-
System Verification: Before opening the primary reagent bottle, verify that the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Validation: A visible tissue or Kimwipe taped to the sash should pull gently inward.
-
PPE Donning: Equip standard laboratory PPE: inherently chemical-resistant nitrile gloves (minimum 4 mil thickness to prevent permeation), safety goggles, and a flame-retardant lab coat[1].
-
Material Transfer: Use grounded, anti-static spatulas for solid transfers to prevent static-induced dust aerosolization. If the compound is in solution, utilize positive-displacement pipettes to prevent vapor-pressure-induced dripping outside the containment area.
Protocol B: Spill Response and Decontamination Workflow
According to Prudent Practices in the Laboratory, immediate containment is critical to minimizing exposure[3].
-
Isolation: Immediately secure the area. If a powder spill occurs, disable local forced-air currents (except the fume hood) to prevent aerosolization.
-
Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible absorbents like sawdust, as residual oxidizers in the environment could initiate a fire.
-
Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a rigid, sealable hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a 5% mild aqueous detergent solution, followed by a wipe-down with isopropanol to solubilize and capture any residual organic traces. Collect all wipes as solid hazardous waste.
Protocol C: Standardized Disposal Procedure (RCRA-Aligned)
-
Stream Identification: Determine the solvent matrix of your waste. Route to "Non-Halogenated Organics" (e.g., Ethyl Acetate, Methanol) or "Halogenated Organics" (e.g., Dichloromethane).
-
Containerization: Transfer waste into a designated HDPE carboy using a closed-system funnel. Validation: Cap the funnel immediately after use to minimize Volatile Organic Compound (VOC) emissions.
-
Documentation: Affix a RCRA-compliant hazardous waste label immediately. The label must explicitly list "1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole" and all associated solvents with their exact percentage compositions. Do not use abbreviations or chemical structures.
-
Secondary Containment: Place the primary waste carboy in a secondary containment bin. Validation: The secondary bin must be capable of holding 110% of the primary container's volume to safeguard against catastrophic primary failure.
-
EHS Transfer: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration[3].
Waste Management Workflow Visualization
The following diagram outlines the logical decision tree for segregating and disposing of this chemical safely.
Decision tree for the segregation and disposal of PMB-protected pyrazole waste streams.
References
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
-
Hazardous Waste Management (RCRA Guidelines). U.S. Environmental Protection Agency (EPA). Available at: [Link]
Sources
Comprehensive Safety & Handling Guide: 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Executive Summary
In modern drug development, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole (also known as 1-(4-methoxybenzyl)-3,5-dimethylpyrazole) serves as a highly functionalized organic building block. While benzylpyrazoles are invaluable pharmacophores, their physicochemical properties present specific occupational hazards. This guide provides researchers with a field-proven, self-validating operational framework to handle this compound safely, ensuring both scientific integrity and personnel protection.
Chemical Profile & Hazard Assessment
The pyrazole core acts as a potent hydrogen-bond acceptor and donor, which is excellent for target binding but also enables unintended interactions with biological membranes. Furthermore, the lipophilic 4-methoxybenzyl group significantly enhances the molecule's ability to permeate the stratum corneum (the outermost layer of the skin).
Table 1: Hazard Profile and Safety Implications
| Property / Hazard | GHS Classification | Clinical / Safety Implication |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; poses an acute respiratory hazard if handled in open air. |
| Skin Irritation | Category 2 (H315) | Lipophilicity allows dermal penetration, causing localized erythema and dermatitis. |
| Eye Irritation | Category 2A (H319) | Direct contact with the basic pyrazole nitrogen can cause severe corneal damage. |
| Respiratory Tract | STOT SE 3 (H335) | Inhalation of micro-particulates leads to mucosal irritation and bronchospasm. |
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, a strict PPE regimen is required. The selection of PPE is not arbitrary; it is dictated by the causality of the compound's chemical behavior.
-
Hand Protection : Extended-cuff Nitrile Gloves (≥ 0.11 mm thickness) .
-
Causality: Standard latex gloves offer poor resistance to non-polar organic compounds. Nitrile provides a robust barrier against the lipophilic 4-methoxybenzyl moiety. Gloves must be inspected for micro-tears before use, as organic powders can migrate through compromised elastomers.
-
-
Eye/Face Protection : Tightly Fitting Safety Goggles (EN 166 / ANSI Z87.1) .
-
Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Goggles create a seal that prevents aerosolized powder from contacting the ocular mucosa.
-
-
Body Protection : Flame-Resistant (FR) Lab Coat with Knit Cuffs .
-
Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate the gap between the glove and the sleeve, preventing dermal exposure to the wrists.
-
-
Respiratory Protection : Chemical Fume Hood .
-
Causality: As a finely milled organic powder, this compound is highly prone to aerosolization. Handling must occur strictly within a certified chemical fume hood with a face velocity of 80-100 fpm. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory as a secondary control measure, per [2].
-
Operational Workflow & Methodologies
The following protocol guarantees a self-validating system for handling 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole safely.
Fig 1: Operational workflow and incident response for handling pyrazole derivatives.
Protocol: Safe Weighing and Solubilization
-
Airflow Verification : Before opening the chemical container, verify the fume hood face velocity is between 80-100 fpm using a digital anemometer.
-
Expert Insight: Excessive airflow (>120 fpm) creates turbulent vortices that can blow the fine powder out of the hood and into the user's breathing zone.
-
-
Static Mitigation : Pass the sealed chemical container and the anti-static weighing boat through an ionizing blower.
-
Expert Insight: Organic powders accumulate static charge during transit. Unmitigated static causes the powder to "jump" off the spatula, leading to immediate workspace contamination.
-
-
Transfer & Weighing : Using a grounded micro-spatula, carefully transfer the required mass to the weigh boat. Keep the container as close to the weigh boat as possible to minimize the transfer distance.
-
In-Situ Solubilization : Rather than transporting the dry powder, add the target solvent (e.g., DMSO, ethanol, or dichloromethane) directly to the weigh boat or transfer the powder to a vial and add solvent inside the fume hood.
-
Expert Insight: Wetting the powder immediately eliminates the inhalation hazard. The solubilized compound in a tightly capped vial can then be safely transported to other analytical instruments, aligning with[1].
-
Spill Response & Disposal Plan
In the event of an accidental release, follow this sequential containment protocol to prevent widespread laboratory contamination.
Protocol: Solid Spill Cleanup
-
Isolate : Immediately lower the fume hood sash to maximize containment. Do not attempt to sweep the dry powder, as mechanical agitation will aerosolize the chemical.
-
Wetting : Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with a compatible solvent (e.g., 70% ethanol or water containing a mild surfactant).
-
Expert Insight: The surfactant breaks the surface tension, allowing the liquid to penetrate and bind the hydrophobic powder, preventing it from becoming airborne.
-
-
Collection : Wipe the dampened material inward from the edges to the center to prevent spreading the contamination footprint.
-
Decontamination : Wash the affected surface with a 10% bleach solution or an alkaline detergent to degrade residual pyrazole traces, followed by a water rinse.
Disposal Plan
-
Solid Waste : Place all contaminated paper towels, gloves, and weigh boats into a designated, sealable solid organic waste container.
-
Liquid Waste : Solutions containing 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole must be disposed of in a "Halogen-Free Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, which requires a "Halogenated Organic Waste" container).
-
Regulatory Compliance : Never dispose of pyrazole derivatives down the drain, as they are harmful to aquatic life with long-lasting effects (H412) [3].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
